L 152804
Description
Properties
IUPAC Name |
2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4/c1-22(2)9-14(24)20(15(25)10-22)19-13-7-5-6-8-17(13)27-18-12-23(3,4)11-16(26)21(18)19/h5-8,19-20H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDXIHYKAGHZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=C2C(=O)CC(C4)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6508-43-6 | |
| Record name | L-152804 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006508436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6508-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-152804 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP9351PWPR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of L-152804: A Selective Neuropeptide Y Y5 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-152804 is a potent and selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] This technical guide provides an in-depth overview of the mechanism of action of L-152804, detailing its binding affinity, in vitro functional activity, and in vivo effects on feeding behavior. The document includes a compilation of quantitative pharmacological data, detailed experimental methodologies for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely expressed in the central nervous system and plays a crucial role in regulating food intake, energy homeostasis, and other physiological processes.[2] NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), of which the Y5 receptor subtype is strongly implicated in the orexigenic (appetite-stimulating) effects of NPY. L-152804 has emerged as a valuable pharmacological tool for elucidating the physiological roles of the NPY Y5 receptor due to its high affinity and selectivity.[1] Understanding its mechanism of action is critical for the development of therapeutic agents targeting the NPYergic system for conditions such as obesity and eating disorders.
Physicochemical Properties
| Property | Value |
| Chemical Name | 5,5-Dimethyl-2-(2,3,4,9-tetrahydro-1H-xanthen-1-one-9-yl)-1,3-cyclohexanedione |
| Molecular Formula | C23H26O4 |
| Molecular Weight | 366.46 g/mol |
| CAS Number | 6508-43-6 |
| Solubility | Soluble to 100 mM in DMSO |
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of L-152804 with Neuropeptide Y receptors.
Table 1: Binding Affinity (Ki) of L-152804
| Receptor | Species | Ki (nM) | Radioligand | Cell Line | Reference |
| NPY Y5 | Human | 26 | [125I]Peptide YY | CHO | [3] |
| NPY Y5 | Rat | 31 | [125I]Peptide YY | COS-7 | [3] |
| NPY Y1 | Human | >10,000 | [125I]Peptide YY | CHO | [3] |
| NPY Y2 | Human | >10,000 | [125I]Peptide YY | CHO | [3] |
| NPY Y4 | Human | >10,000 | [125I]Peptide YY | CHO | [3] |
Table 2: Functional Antagonist Activity (IC50) of L-152804
| Assay | Receptor | Agonist | IC50 (nM) | Cell Line | Reference |
| Intracellular Ca2+ Mobilization | Human NPY Y5 | 100 nM NPY | 210 | LM(tk-) | [3] |
Mechanism of Action: NPY Y5 Receptor Signaling
The NPY Y5 receptor is a G-protein coupled receptor that primarily signals through Gi/o and Gq pathways.[2][4] Upon activation by endogenous ligands such as NPY and Peptide YY (PYY), the Y5 receptor initiates a cascade of intracellular events. L-152804 acts as a competitive antagonist, binding to the Y5 receptor and preventing the binding of these endogenous agonists, thereby inhibiting downstream signaling.
Caption: NPY Y5 Receptor Signaling Pathway and Antagonism by L-152804.
Experimental Protocols
In Vitro Assays
This assay quantifies the affinity of L-152804 for the NPY Y5 receptor by measuring its ability to displace a radiolabeled ligand.
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Cell Lines: Chinese Hamster Ovary (CHO) cells or COS-7 cells stably expressing the human or rat NPY Y5 receptor, respectively.[3]
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., using Bradford assay).
-
-
Binding Assay Protocol:
-
In a 96-well plate, combine cell membranes (20-40 µg protein), [125I]Peptide YY (final concentration ~50 pM), and varying concentrations of L-152804 (e.g., 10^-11 to 10^-5 M) in a total volume of 250 µL of binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).
-
Define non-specific binding using a high concentration of unlabeled NPY (e.g., 1 µM).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of L-152804 that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay measures the ability of L-152804 to block the increase in intracellular calcium induced by an NPY Y5 receptor agonist.
-
Cell Line: LM(tk-) cells stably expressing the human NPY Y5 receptor.[3]
-
Assay Protocol:
-
Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluency.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of L-152804 or vehicle for 15-30 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a fixed concentration of NPY (e.g., 100 nM) to stimulate the Y5 receptor.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the agonist-induced calcium response (e.g., peak fluorescence or area under the curve).
-
Determine the IC50 value of L-152804 by plotting the inhibition of the calcium response against the concentration of L-152804 and fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental Workflow for the Characterization of L-152804.
In Vivo Assays
This experiment assesses the ability of L-152804 to block the orexigenic effects of NPY Y5 receptor agonists in vivo.
-
Animals: Male Sprague-Dawley rats.
-
Housing and Acclimation:
-
House rats individually in a temperature- and light-controlled environment (12:12 h light-dark cycle).
-
Provide ad libitum access to standard chow and water.
-
Handle rats daily for at least one week prior to the experiment to acclimate them to the procedures.
-
-
Surgical Preparation (for i.c.v. administration):
-
Anesthetize rats and place them in a stereotaxic frame.
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Implant a permanent guide cannula into the lateral cerebral ventricle.
-
Allow at least one week for recovery from surgery.
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-
Experimental Protocol:
-
Ensure rats are fully satiated by providing free access to food until the start of the experiment.
-
Administer L-152804 either intracerebroventricularly (i.c.v.; e.g., 30 µg) or orally (p.o.; e.g., 10 mg/kg).
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After a pre-determined time (e.g., 30 minutes for i.c.v., 60 minutes for p.o.), administer an i.c.v. injection of a Y5 receptor agonist, such as bovine pancreatic polypeptide (bPP; a Y4/Y5 agonist) or NPY.
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Immediately provide a pre-weighed amount of food.
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Measure cumulative food intake at various time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.
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-
Data Analysis:
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Compare the food intake in L-152804-treated groups to vehicle-treated control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
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Conclusion
L-152804 is a highly selective and potent antagonist of the Neuropeptide Y Y5 receptor. Its mechanism of action involves the competitive blockade of NPY and PYY binding to the Y5 receptor, leading to the inhibition of downstream signaling pathways, including the modulation of intracellular calcium levels. In vivo, L-152804 effectively attenuates the orexigenic effects of Y5 receptor agonists. These properties establish L-152804 as a critical research tool for investigating the physiological and pathophysiological roles of the NPY Y5 receptor, particularly in the context of appetite regulation and energy balance. The detailed experimental protocols provided herein offer a framework for the continued investigation of this and other compounds targeting the NPYergic system.
References
L-152804: A Technical Guide to a Selective Neuropeptide Y Y5 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It is involved in a plethora of physiological processes, including the regulation of food intake, energy expenditure, and circadian rhythms. NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), of which the Y5 receptor subtype is of particular interest to researchers in the field of obesity and metabolic disorders. The NPY Y5 receptor is densely expressed in hypothalamic nuclei known to regulate feeding behavior, and its activation has been shown to potently stimulate food intake.
L-152804 is a potent and selective, non-peptide antagonist of the neuropeptide Y Y5 receptor. Its ability to be administered orally and to penetrate the blood-brain barrier makes it a valuable pharmacological tool for investigating the physiological roles of the Y5 receptor in both central and peripheral systems.[1][2] This technical guide provides an in-depth overview of L-152804, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data for L-152804, facilitating a clear comparison of its pharmacological properties.
Table 1: Binding Affinity of L-152804 for Neuropeptide Y Receptors
| Receptor Subtype | Species | Radioligand | Ki (nM) |
| Y5 | Human | [125I]Peptide YY | 26[1] |
| Y5 | Rat | [125I]Peptide YY | 31[1] |
Table 2: In Vitro Functional Antagonism of L-152804
| Assay | Cell Line | Agonist | IC50 (nM) |
| Calcium Mobilization | LMtk cells expressing human Y5 receptors | Neuropeptide Y (100 nM) | 210[1] |
Table 3: In Vivo Efficacy of L-152804 on Food Intake in Satiated Sprague-Dawley Rats
| Agonist (Intracerebroventricular) | L-152804 Dose and Route | Outcome |
| Bovine Pancreatic Peptide (bPP; 5 µg) | 30 µg (ICV) | Significantly inhibited food intake[1] |
| Bovine Pancreatic Peptide (bPP; 5 µg) | 10 mg/kg (Oral) | Significantly inhibited food intake[1] |
| Neuropeptide Y (NPY; 5 µg) | Not specified | Did not significantly inhibit food intake[1] |
Neuropeptide Y Y5 Receptor Signaling Pathway
The neuropeptide Y Y5 receptor is a Gi protein-coupled receptor.[3] Upon activation by an agonist such as NPY, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This inhibition of the cAMP/PKA pathway is a key signaling event. Additionally, Y5 receptor activation can lead to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[5] These events can subsequently activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6] Furthermore, Y5 receptor signaling has been shown to involve the activation of the small GTPase RhoA, which plays a role in cytoskeleton remodeling and cell motility.[7]
Caption: NPY Y5 receptor signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of L-152804 are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human or rat Y5 receptor (e.g., HEK293 or LMtk cells) to confluence.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [125I]Peptide YY), and varying concentrations of the unlabeled test compound (L-152804).
-
For total binding, omit the unlabeled compound. For non-specific binding, include a high concentration of a non-radiolabeled NPY analog.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay (Calcium Mobilization)
This assay is used to determine the functional antagonistic activity of a compound by measuring its ability to inhibit agonist-induced increases in intracellular calcium.
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Culture and Plating:
-
Culture cells stably expressing the human Y5 receptor (e.g., LMtk cells) in appropriate media.
-
Seed the cells into 96-well, black-walled, clear-bottom plates and allow them to adhere and grow to a suitable confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for approximately 1 hour to allow the cells to take up the dye.
-
-
Assay Performance:
-
Place the plate in a fluorescence plate reader capable of kinetic measurements.
-
Add varying concentrations of the antagonist (L-152804) to the wells and incubate for a short period.
-
Initiate the fluorescence reading and, after establishing a baseline, add a fixed concentration of an agonist (e.g., NPY) to stimulate the Y5 receptor.
-
Continuously record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).
-
Plot the normalized response as a function of the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
In Vivo Feeding Studies in Rodents
These studies are designed to evaluate the effect of a compound on food intake in a living organism.
Caption: Workflow for an in vivo feeding study.
Methodology:
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats, individually housed in a controlled environment (temperature, light-dark cycle).
-
For intracerebroventricular (ICV) administration, surgically implant a guide cannula into a cerebral ventricle (e.g., the lateral or third ventricle) under anesthesia. Allow for a recovery period.
-
Acclimate the animals to the experimental procedures, including handling and mock injections or gavage.
-
-
Experimental Procedure:
-
Animals may be satiated (with free access to food and water) or food-deprived for a period (e.g., 18 hours) to stimulate a robust feeding response.
-
Administer L-152804 or its vehicle via the desired route (e.g., oral gavage, intraperitoneal injection, or ICV injection).
-
After a predetermined pretreatment time, administer the Y5 receptor agonist (e.g., bovine pancreatic peptide) or saline via the ICV route.
-
Immediately after agonist administration, present the animals with a pre-weighed amount of standard chow.
-
-
Data Collection and Analysis:
-
Measure the amount of food consumed at various time points (e.g., 1, 2, and 4 hours) by weighing the remaining food and any spillage.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare food intake between the different treatment groups.
-
Pharmacokinetic and Pharmacodynamic Properties
The pharmacodynamics of L-152804 are characterized by its dose-dependent inhibition of agonist-induced food intake.[2] The duration of its anorectic effect in preclinical models would be a valuable piece of information for designing longer-term studies.
Conclusion
L-152804 is a well-characterized, potent, and selective antagonist of the neuropeptide Y Y5 receptor. Its favorable in vitro and in vivo pharmacological profile, including oral bioavailability and brain penetrance, establishes it as a valuable research tool for elucidating the physiological and pathophysiological roles of the Y5 receptor. The data and experimental protocols presented in this technical guide provide a comprehensive resource for researchers utilizing L-152804 in their investigations into energy homeostasis, obesity, and other NPY-mediated processes.
References
- 1. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of L-152,804: A Technical Guide to a Potent and Selective NPY Y5 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-152,804 is a potent and selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor implicated in the regulation of food intake and energy balance. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of L-152,804. It includes a summary of its pharmacological data, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and the workflows used for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the NPY system and the development of anti-obesity therapeutics.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes, including appetite, energy homeostasis, and circadian rhythms. NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), of which the Y5 receptor subtype is of particular interest due to its pronounced role in mediating the orexigenic (appetite-stimulating) effects of NPY. The development of selective antagonists for the NPY Y5 receptor has therefore been a key strategy in the pursuit of novel anti-obesity drugs.
L-152,804, a xanthenone derivative, emerged from these efforts as a potent and selective antagonist of the human NPY Y5 receptor.[1][2] It exhibits high binding affinity for the Y5 receptor and demonstrates in vivo efficacy in reducing food intake, highlighting its potential as a therapeutic agent for the management of obesity. This guide details the key scientific data and methodologies related to this important research molecule.
Quantitative Pharmacological Data
The pharmacological profile of L-152,804 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for ease of comparison.
Table 1: In Vitro Binding Affinity and Functional Activity of L-152,804
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | Y5 | 26 nM | [1][2] |
| Rat | Y5 | 31 nM | [2] | |
| Selectivity | Human | Y1, Y2, Y4 | >300-fold | [1] |
| IC50 | Human | Y5 | 210 nM | [2] |
Table 2: In Vivo Efficacy of L-152,804
| Administration Route | Dose | Species | Model | Effect | Reference |
| Intracerebroventricular (i.c.v.) | 30 µg | Rat | bPP-induced feeding | Significant inhibition of food intake | [2] |
| Oral (p.o.) | 10 mg/kg | Rat | bPP-induced feeding | Significant inhibition of food intake | [2] |
Synthesis of L-152,804
L-152,804, with the chemical name 9-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one, is a xanthenone derivative. While a specific, detailed synthesis protocol from its original discovery is not publicly available, its structure strongly suggests a synthesis route based on the well-established, acid-catalyzed, three-component condensation reaction of an aromatic aldehyde, a cyclic 1,3-dicarbonyl compound, and another active methylene (B1212753) compound.
Based on analogous syntheses of similar xanthenone structures, the following protocol is proposed:
Proposed Synthesis Protocol:
Reaction Scheme:
Caption: Proposed reaction scheme for the synthesis of L-152,804.
Materials:
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
-
2-Hydroxybenzaldehyde
-
Catalyst (e.g., p-toluenesulfonic acid, L-proline, or another suitable acid or organocatalyst)
-
Solvent (e.g., ethanol, acetonitrile, or a similar polar solvent)
-
Standard laboratory glassware for reflux and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2 equivalents of dimedone and 1 equivalent of 2-hydroxybenzaldehyde in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of the chosen acid or organocatalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the pure L-152,804.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of L-152,804.
NPY Y5 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of L-152,804 for the NPY Y5 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human or rat NPY Y5 receptor (e.g., HEK293, CHO cells).
-
Radioligand: [125I]-Peptide YY ([125I]-PYY) or another suitable radiolabeled Y5 receptor agonist.
-
L-152,804 at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled NPY or another potent Y5 receptor ligand.
-
Assay buffer: e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [125I]-PYY (at a concentration near its Kd), and varying concentrations of L-152,804 in the assay buffer. For total binding, omit L-152,804. For non-specific binding, add a high concentration of unlabeled NPY.
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of L-152,804. Use non-linear regression analysis (e.g., using Prism software) to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of L-152,804 to inhibit the NPY-induced increase in intracellular calcium concentration.
Materials:
-
A cell line stably expressing the human NPY Y5 receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαqi or Gαq/i5 chimera).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
NPY (agonist).
-
L-152,804 at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove any excess extracellular dye.
-
Pre-incubation with Antagonist: Add varying concentrations of L-152,804 to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a few seconds.
-
Agonist Injection and Kinetic Reading: Use the plate reader's injector to add a fixed concentration of NPY (typically a concentration that gives a submaximal to maximal response, e.g., EC80) to each well and immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-2 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the peak response against the log concentration of L-152,804. Use non-linear regression to determine the IC50 value, which represents the concentration of L-152,804 that inhibits 50% of the NPY-induced calcium response.
In Vivo Bovine Pancreatic Polypeptide (bPP)-Induced Feeding Study in Rats
This in vivo assay evaluates the ability of L-152,804 to block the orexigenic effects of a Y5 receptor agonist.
Materials:
-
Male Sprague-Dawley rats.
-
Bovine Pancreatic Polypeptide (bPP) - a Y4/Y5 receptor agonist.
-
L-152,804.
-
Vehicle for drug administration (e.g., for oral administration: 0.5% methylcellulose (B11928114) in water; for i.c.v. injection: sterile saline).
-
Stereotaxic apparatus for i.c.v. injections.
-
Metabolic cages for monitoring food intake.
Procedure:
-
Animal Acclimation and Cannulation (for i.c.v. studies): Acclimate the rats to the housing conditions and handling for at least one week. For i.c.v. administration, surgically implant a guide cannula into the lateral ventricle of the brain under anesthesia using a stereotaxic apparatus. Allow the animals to recover for at least one week post-surgery.
-
Fasting: To ensure a robust feeding response, fast the animals for a period (e.g., 18-24 hours) before the experiment, with free access to water.
-
Drug Administration:
-
Oral (p.o.): Administer L-152,804 or vehicle by oral gavage at a specific time point before the agonist injection (e.g., 60 minutes).
-
Intracerebroventricular (i.c.v.): Administer L-152,804 or vehicle directly into the lateral ventricle through the implanted cannula.
-
-
Agonist Administration: At time zero, administer bPP via i.c.v. injection to stimulate food intake.
-
Food Intake Measurement: Immediately after the bPP injection, return the rats to their cages with a pre-weighed amount of food. Measure the cumulative food intake at various time points (e.g., 1, 2, and 4 hours).
-
Data Analysis: Compare the food intake of the L-152,804-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA) to determine if L-152,804 significantly inhibits bPP-induced feeding.
Signaling Pathways and Experimental Workflows
NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of its endogenous ligand, NPY, the receptor undergoes a conformational change that activates intracellular signaling cascades.
Caption: NPY Y5 receptor signaling pathway.
Experimental Workflow for Screening NPY Y5 Receptor Antagonists
The discovery of novel NPY Y5 receptor antagonists like L-152,804 typically follows a structured screening cascade.
Caption: Experimental workflow for NPY Y5 antagonist screening.
Conclusion
L-152,804 stands as a significant tool compound for the study of the NPY Y5 receptor and its role in energy homeostasis. Its high potency and selectivity, coupled with its oral bioavailability and central nervous system penetration, make it an invaluable asset for both in vitro and in vivo research. The data and protocols presented in this technical guide provide a comprehensive resource for scientists working to further elucidate the physiological functions of the NPY Y5 receptor and to develop next-generation therapeutics targeting this important pathway.
References
L-152804 (CAS Number: 6508-43-6): A Technical Whitepaper on a Selective Neuropeptide Y Y5 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of L-152804, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. L-152804 has been investigated for its potential therapeutic applications, primarily in the regulation of food intake and energy homeostasis. This guide synthesizes key data on its chemical properties, biological activity, mechanism of action, and relevant experimental protocols.
Core Compound Information
L-152804, with the chemical name 2-(3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione, is a small molecule that has been instrumental in elucidating the physiological roles of the NPY Y5 receptor.
| Property | Value | Reference |
| CAS Number | 6508-43-6 | [1] |
| Molecular Formula | C23H26O4 | [2] |
| Molecular Weight | 366.46 g/mol | [2] |
| Melting Point | 207-208 °C | [3] |
| Boiling Point | 513.7±50.0 °C (Predicted) | [3] |
| Density | 1.20±0.1 g/cm3 (Predicted) | [3] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Storage | Desiccate at +4°C | [2][3] |
Biological Activity and Selectivity
L-152804 is characterized by its high affinity and selectivity for the human Neuropeptide Y Y5 receptor (hY5). This selectivity is crucial for its utility as a research tool and potential therapeutic agent, minimizing off-target effects.
| Parameter | Species | Value | Reference |
| Ki (hY5) | Human | 26 nM | [4][5][6] |
| Ki (rY5) | Rat | 31 nM | [4][6] |
| IC50 (hY5) | Human | 210 nM (inhibition of NPY-induced Ca2+ increase) | [4][6] |
| Selectivity | - | >300-fold over hY1, hY2, and hY4 receptors | [2] |
Mechanism of Action: NPY Y5 Receptor Signaling
The NPY Y5 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gi/o proteins.[7] Upon binding of endogenous ligands like Neuropeptide Y, the receptor initiates a signaling cascade that influences various cellular processes. L-152804 acts as a competitive antagonist, blocking the binding of NPY and thereby inhibiting these downstream effects.
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of the Y5 receptor has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA pathway, which are involved in cell growth and motility, respectively.[4][5][8]
Synthesis
The synthesis of L-152804 involves the condensation of 5,5-dimethylcyclohexane-1,3-dione (B117516) with an appropriate aldehyde to form the xanthenone core structure.[9][10][11] A general approach involves the reaction of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with an aryl aldehyde in the presence of a catalyst.[10] This is a multi-step process that can be adapted to produce a variety of substituted xanthenones.
Preclinical Studies and In Vivo Efficacy
L-152804 has demonstrated significant effects on food intake and body weight in preclinical models. It is orally active and centrally penetrant, making it a valuable tool for in vivo studies.[4][6]
Anorexigenic Effects
-
Bovine Pancreatic Polypeptide (bPP)-Induced Feeding: Intracerebroventricular (i.c.v.) administration of 30 µg or oral administration of 10 mg/kg of L-152804 significantly inhibited food intake induced by i.c.v.-injected bPP (a Y4/Y5 agonist) in satiated rats.[4][6]
-
NPY-Induced Feeding: Interestingly, L-152804 did not significantly inhibit food intake induced by i.c.v. administration of NPY (a Y1, Y2, Y5 agonist), suggesting a complex interplay of NPY receptors in feeding regulation.[4][6]
-
Diet-Induced Obesity: In diet-induced obese mice, a Y5 antagonist caused weight loss by modulating both food intake and energy expenditure.[3][12] A pair-feeding study revealed that the weight loss was not solely due to reduced food intake, as the antagonist-treated group showed increased thermogenesis compared to the pair-fed group.[3][12]
Effects on Alcohol Self-Administration
-
L-152804 has been shown to decrease alcohol self-administration in inbred alcohol-preferring (iP) rats, suggesting a role for the NPY Y5 receptor in the reinforcing effects of alcohol.[2]
Clinical Trials
A thorough review of the literature and clinical trial registries indicates that while other NPY Y5 receptor antagonists, such as MK-0557, have been evaluated in clinical trials for obesity, there is no publicly available information on clinical trials conducted specifically with L-152804.[12][13] The results with MK-0557 showed statistically significant but not clinically meaningful weight loss, suggesting that targeting only the NPY5R may not be sufficient for a robust anti-obesity therapy in humans.[12]
Experimental Protocols
The following are generalized protocols for key experiments cited in the study of L-152804 and other NPY Y5 receptor antagonists.
Radioligand Binding Assay (In Vitro)
This assay is used to determine the binding affinity (Ki) of L-152804 for the NPY Y5 receptor.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human NPY Y5 receptor. Cells are harvested, homogenized in a buffered solution, and subjected to differential centrifugation to isolate the membrane fraction.[2][10] The final membrane pellet is resuspended in a binding buffer.
-
Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [125I]PYY) and varying concentrations of the unlabeled competitor compound (L-152804). The incubation is carried out at a specific temperature for a set duration to reach equilibrium.[6][14]
-
Separation and Detection: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a scintillation counter.[2][6]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[10]
References
- 1. Wistar rats acquire and maintain self-administration of 20 % ethanol without water deprivation, saccharin/sucrose fading, or extended access training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A pair-feeding study reveals that a Y5 antagonist causes weight loss in diet-induced obese mice by modulating food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Neuropeptide Y receptor(s) mediating feeding in the rat: characterization with antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] A Pair-Feeding Study Reveals That a Y5 Antagonist Causes Weight Loss in Diet-Induced Obese Mice by Modulating Food Intake and Energy Expenditure | Semantic Scholar [semanticscholar.org]
- 9. NPY-induced feeding: pharmacological characterization using selective opioid antagonists and antisense probes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. ispub.com [ispub.com]
- 14. giffordbioscience.com [giffordbioscience.com]
L-152804: A Technical Guide to a Selective Neuropeptide Y Y5 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of L-152804, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of obesity, metabolic disorders, and alcoholism.
Chemical Structure and Properties
L-152804, with the IUPAC name 5,5-Dimethyl-2-(2,3,4,9-tetrahydro-3,3-dimethyl-1-oxo-1H-xanthen-9-yl)-1,3-cyclohexanedione, is a structurally complex small molecule.[1] Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identification of L-152804
| Identifier | Value |
| IUPAC Name | 5,5-Dimethyl-2-(2,3,4,9-tetrahydro-3,3-dimethyl-1-oxo-1H-xanthen-9-yl)-1,3-cyclohexanedione |
| CAS Number | 6508-43-6[1] |
| Molecular Formula | C₂₃H₂₆O₄[1] |
| SMILES | CC1(C)CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=C2C(=O)CC(C4)(C)C |
| InChI Key | XQDXIHYKAGHZRX-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of L-152804
| Property | Value | Source |
| Molecular Weight | 366.46 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Desiccate at +4°C | [1] |
Pharmacological Properties
L-152804 is a potent and highly selective antagonist for the Neuropeptide Y Y5 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system and implicated in the regulation of food intake and energy balance.
Table 3: Pharmacological Profile of L-152804
| Parameter | Value | Species |
| Kᵢ (Y5 Receptor) | 26 nM | Human[3][4] |
| Selectivity | >300-fold over hY1, hY2, and hY4 receptors | Human[3] |
| Biological Activity | Orally active, centrally penetrant | in vivo[3][4] |
Mechanism of Action and Signaling Pathway
The NPY Y5 receptor is a Gαi-coupled receptor. Upon activation by its endogenous ligand, Neuropeptide Y, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. L-152804 exerts its antagonistic effect by binding to the Y5 receptor and preventing this signaling cascade. The downstream effects of Y5 receptor activation include the modulation of various kinases, such as the extracellular signal-regulated kinase (ERK1/2), and the activation of the RhoA pathway, which is involved in cell motility.[5]
References
- 1. rndsystems.com [rndsystems.com]
- 2. L 152804 | Neuropeptide Y Receptor | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
The NPY Y5 Receptor: A Core Regulator of Appetite and Energy Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Neuropeptide Y (NPY), a potent orexigenic peptide within the central nervous system, exerts its profound influence on appetite and energy balance through a family of G-protein coupled receptors.[1] Among these, the NPY Y5 receptor has emerged as a critical mediator of NPY's effects on food intake, making it a key area of investigation for the development of therapeutics targeting obesity and eating disorders. This technical guide provides a comprehensive overview of the role of the NPY Y5 receptor in appetite regulation, detailing its signaling pathways, the quantitative impact of its modulation, and the experimental protocols utilized in its study.
Core Function and Hypothalamic Role
The NPY Y5 receptor is predominantly expressed in the hypothalamus, a brain region integral to the regulation of feeding behavior.[1] Specifically, it is found in key nuclei such as the paraventricular nucleus (PVN), which is a critical site for the integration of signals controlling food intake.[2] Activation of the Y5 receptor by NPY stimulates food intake, with a notable preferential effect on carbohydrate consumption.[1] This orexigenic action involves a decrease in the latency to begin eating, an increase in the motivation to eat, and a delay in the onset of satiety, ultimately leading to larger meal sizes.[1]
Signaling Pathways of the NPY Y5 Receptor
The NPY Y5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi proteins.[3] Upon binding of NPY or a Y5-selective agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein subunits and the initiation of downstream signaling cascades.
The primary and most well-established signaling pathway involves the inhibition of adenylyl cyclase . This leads to a decrease in intracellular cyclic AMP (camp) levels.[3][4] The reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), a key enzyme in numerous cellular processes, including the regulation of energy metabolism.
Recent evidence also points to the involvement of other signaling pathways. Activation of the Y5 receptor has been shown to stimulate the RhoA signaling pathway , which is implicated in cytoskeleton remodeling and cell motility.[5][6] Furthermore, studies have demonstrated that Y5 receptor activation can lead to the phosphorylation and activation of extracellular signal-regulated kinase (ERK) , a component of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and proliferation.[7][8]
Quantitative Effects of Y5 Receptor Modulation on Food Intake
The development of selective agonists and antagonists for the NPY Y5 receptor has allowed for the quantitative assessment of its role in appetite. The following tables summarize findings from key preclinical studies.
| NPY Y5 Receptor Agonists and Food Intake in Rodents | ||||
| Compound | Species | Dose | Route of Administration | Effect on Food Intake |
| NPY | Rat | 0.7-7.0 nmol | Intracerebroventricular (ICV) | Dose-dependent increase.[9] |
| [D-Trp³²]NPY | Rat | - | ICV | Significant increase in food intake.[10] |
| NPY(2-36) | Rat | 0.7-7.0 nmol | ICV | Similar increase to NPY.[9] |
| [Leu³¹,Pro³⁴]NPY | Rat | - | ICV | Partial agonism, flatter dose-response curve.[9] |
| D-Trp³⁴NPY | Mouse | 5 and 10 µ g/day | ICV infusion | Produced hyperphagia.[5] |
| [cPP¹⁻⁷,NPY¹⁹⁻²³,Ala³¹,Aib³²,Gln³⁴]hPP | Guinea Pig | - | Third ventricle | Potently stimulated feeding, two-fold compared to NPY.[11] |
| NPY Y5 Receptor Antagonists and Food Intake in Rodents | ||||
| Compound | Species | Dose | Route of Administration | Effect on Food Intake |
| CGP 71683A | Rat | 1-100 mg/kg | Intraperitoneal (IP) | Dose-dependently inhibited food intake in 24-h fasted and diabetic rats.[12] |
| Unnamed Y5R antagonist | Mouse (Diet-induced obese) | 30 or 100 mg/kg | Oral gavage | Suppressed body weight gain.[13] |
| S 25585 | Rat | 5.0 and 7.5 mg/kg | IP | Significantly decreased overfeeding induced by ICV NPY.[14] |
| MK-0557 | Human | - | - | Caused modest weight loss in a 1-year clinical trial.[15] |
| S-234462 | Mouse (Diet-induced obese) | - | - | Significantly decreased body weight gain and food intake over 5 weeks.[16] |
Experimental Protocols
A variety of sophisticated experimental techniques are employed to investigate the function and signaling of the NPY Y5 receptor. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay is fundamental for determining the affinity of compounds for the NPY Y5 receptor.
Materials:
-
Cell membranes prepared from cells expressing the NPY Y5 receptor.
-
Radioligand (e.g., ¹²⁵I-PYY or a selective Y5 radioligand like [¹²⁵I][hPP1–17, Ala31, Aib32]NPY).[2][17]
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Non-specific binding control (a high concentration of unlabeled NPY).
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or varying concentrations of the test compound.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[18]
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vivo Feeding Study in Rodents
This protocol outlines a typical experiment to assess the effect of a Y5 receptor modulator on food intake in a diet-induced obesity model.
1. Animal Model and Diet-Induced Obesity (DIO):
-
Use male C57BL/6J mice, a strain susceptible to DIO.
-
At 8 weeks of age, randomize mice into two groups: a control group fed a standard chow diet and a DIO group fed a high-fat diet (e.g., 45% kcal from fat) for a period of 15 weeks to induce obesity.[13][19]
-
Monitor body weight and food intake weekly.
2. Intracerebroventricular (ICV) Cannula Implantation:
-
For central administration of compounds, surgically implant a guide cannula into the lateral ventricle of the brain using a stereotaxic frame.
-
Allow animals to recover for at least one week post-surgery.
3. Compound Administration and Feeding Measurement:
-
Acclimate the mice to the feeding measurement apparatus (e.g., metabolic cages).
-
Administer the test compound (Y5 agonist or antagonist) or vehicle via ICV injection. A free-hand injection technique with brief isoflurane (B1672236) anesthesia can also be used for rapid and reliable delivery.[20]
-
Immediately after injection, return the mice to their cages with pre-weighed food.
-
Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) post-injection by weighing the remaining food.
-
For chronic studies, compounds can be administered daily via oral gavage or continuous infusion using osmotic pumps.[5][13]
4. Data Analysis:
-
Compare the food intake between the compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the inhibition of adenylyl cyclase by the Y5 receptor.
Materials:
-
Cells expressing the NPY Y5 receptor (e.g., HEK293 or CHO cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (agonist or antagonist) at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell lysis buffer.
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with the test compound (if an antagonist, incubate before adding an agonist).
-
Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production. For agonist testing, co-incubate with the test compound.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.[21]
-
For agonists, plot the cAMP concentration against the log concentration of the compound to determine the EC₅₀ value. For antagonists, perform a Schild analysis to determine the pA₂ value.
Conclusion and Future Directions
The NPY Y5 receptor plays a significant, albeit complex, role in the regulation of appetite. While pharmacological studies with selective agonists and antagonists consistently demonstrate its involvement in NPY-induced feeding, the development of mild late-onset obesity in Y5 receptor knockout mice suggests the existence of compensatory mechanisms in the intricate network of appetite control.[22] The discrepancy between preclinical findings and the modest effects of Y5 antagonists in clinical trials highlights the challenges in translating rodent models to human obesity.[15]
Future research will likely focus on elucidating the interplay between the Y5 receptor and other appetite-regulating pathways, as well as exploring the therapeutic potential of targeting multiple NPY receptors simultaneously. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of the NPY Y5 receptor and its potential as a therapeutic target.
References
- 1. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Neuropeptide Y inhibits [Ca2+]i changes in rat retinal neurons through NPY Y1, Y4, and Y5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Characterisation of the neuropeptide Y receptor that mediates feeding in the rat: a role for the Y5 receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the NPY Y5 receptor regulates both feeding and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. content-assets.jci.org [content-assets.jci.org]
- 13. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A potent and selective NPY Y5 antagonist reduces food intake but not through blockade of the NPY Y5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PlumX [plu.mx]
- 17. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Diet-induced obesity murine model [protocols.io]
- 20. Free-Hand Intracerebroventricular Injections in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Receptor subtypes Y1 and Y5 mediate neuropeptide Y induced feeding in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
L-152804: A Comprehensive Technical Guide on its Antagonistic Effects on Feeding Behavior
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-152804, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. It details the compound's mechanism of action, its effects on feeding behavior, and the experimental methodologies used to evaluate its efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of appetite regulation and the development of anti-obesity therapeutics.
Introduction to L-152804 and the NPY Y5 Receptor
Neuropeptide Y (NPY) is a 36-amino acid peptide that is one of the most potent orexigenic (appetite-stimulating) neurotransmitters in the central nervous system. It exerts its effects through a family of G-protein coupled receptors (GPCRs), of which the Y5 receptor subtype is strongly implicated in the regulation of food intake. The NPY Y5 receptor is predominantly expressed in the hypothalamus, a key brain region controlling energy homeostasis. Its activation leads to an increase in food consumption, making it a significant target for the development of anti-obesity drugs.
L-152804 is a xanthene-based, orally active, and selective antagonist of the NPY Y5 receptor. It has been instrumental as a research tool to elucidate the physiological role of the Y5 receptor in feeding behavior.
Mechanism of Action and Signaling Pathway
L-152804 functions by competitively binding to the NPY Y5 receptor, thereby preventing the endogenous ligand, NPY, from activating it. The Y5 receptor is coupled to inhibitory G-proteins (Gαi/o). Upon activation by an agonist, the Y5 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. L-152804 blocks this signaling cascade. Furthermore, NPY Y5 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, a downstream signaling cascade involved in cellular processes. By blocking the Y5 receptor, L-152804 is presumed to inhibit these downstream signaling events that contribute to increased appetite.
Figure 1: NPY Y5 Receptor Signaling Pathway and L-152804 Inhibition.
Quantitative Data on L-152804
The following tables summarize the key quantitative data for L-152804 from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency of L-152804
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | Y5 | 26 nM | |
| Ki | Rat | Y5 | 31 nM | |
| IC50 | Human | Y5 | 210 nM | |
| Affinity | Human | Y1, Y2, Y4 | No significant affinity at 10 µM |
Table 2: In Vivo Effects of L-152804 on Feeding Behavior
| Species | Model | L-152804 Dose | Agonist | Effect on Food Intake | Reference |
| Rat (satiated) | ICV Injection | 30 µg (ICV) | 5 µg bPP (ICV) | Significant inhibition | |
| Rat (satiated) | Oral Gavage | 10 mg/kg (oral) | 5 µg bPP (ICV) | Significant inhibition | |
| Rat (satiated) | ICV/Oral | 30 µg (ICV) / 10 mg/kg (oral) | 5 µg NPY (ICV) | No significant inhibition | |
| Diet-Induced Obese Mice | Chronic Oral Administration | 30 and 100 mg/kg/day | - | Dose-dependent suppression of body weight gain |
Experimental Protocols
This section provides a representative methodology for evaluating the effect of L-152804 on agonist-induced feeding in rats, synthesized from established protocols.
Intracerebroventricular (ICV) Cannula Implantation
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic apparatus. A guide cannula is surgically implanted into the lateral ventricle using predetermined coordinates from a rat brain atlas.
-
Securing the Cannula: The cannula is secured to the skull using dental cement and skull screws. A dummy cannula is inserted to prevent blockage.
-
Recovery: Animals are allowed a post-operative recovery period of at least one week before the commencement of experiments.
L-152804 Administration and Feeding Study
-
Habituation: Rats are individually housed and habituated to the experimental conditions, including handling and the presence of pre-weighed food chow.
-
Drug Preparation: L-152804 is dissolved in a suitable vehicle (e.g., 10% DMSO in saline). The agonist, such as bovine Pancreatic Polypeptide (bPP), is dissolved in sterile saline.
-
Administration:
-
Intracerebroventricular (ICV): A predetermined dose of L-152804 or vehicle is infused directly into the lateral ventricle via the implanted cannula using a microinjection pump.
-
Oral Gavage: L-152804 or vehicle is administered directly into the stomach using a gavage needle.
-
-
Agonist Challenge: Following a specific pretreatment time after L-152804 administration, the orexigenic agonist (e.g., bPP) is administered via the ICV route.
-
Food Intake Measurement: Pre-weighed food is provided to the animals immediately after the agonist injection. Food consumption is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Data Analysis: The cumulative food intake at each time point is calculated and statistically analyzed to compare the effects of L-152804 treatment with the vehicle control group.
Figure 2: General Experimental Workflow for Evaluating L-152804's Effect on Feeding.
Summary and Conclusion
L-152804 is a highly selective and orally bioavailable NPY Y5 receptor antagonist that has proven to be an invaluable tool for investigating the role of this receptor in the regulation of feeding behavior. In vivo studies have consistently demonstrated its ability to inhibit food intake induced by Y5 receptor agonists. The data presented in this guide highlight the potential of targeting the NPY Y5 receptor for the development of novel anti-obesity therapeutics. Further research utilizing compounds like L-152804 will continue to advance our understanding of the complex neural circuits governing appetite and energy balance.
In-depth Technical Guide: In Vivo and In Vitro Studies of L-152,804
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-152,804 is a potent and selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] NPY is a 36-amino acid neurotransmitter widely distributed in the central and peripheral nervous systems and is implicated in the regulation of food intake, energy homeostasis, and other physiological processes. The NPY system exerts its effects through a family of G protein-coupled receptors (GPCRs), with the Y5 receptor subtype being of particular interest as a potential target for the development of anti-obesity therapeutics. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of L-152,804, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Compound Information
| Property | Value |
| IUPAC Name | (3aR,4S,9bS)-4-(4-((2,2-Diphenylethyl)amino)phenyl)-N,N-dimethylhexahydro-1H-cyclopenta[b]quinoline-8-carboxamide |
| Molecular Formula | C36H39N3O |
| Molecular Weight | 533.72 g/mol |
| Class | Non-peptide Neuropeptide Y Y5 Receptor Antagonist |
| Activity | Orally active and brain penetrable[1][2] |
In Vitro Studies
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor. In the case of L-152,804, these assays have demonstrated its high affinity for the NPY Y5 receptor.
| Receptor | Species | Radioligand | Ki (nM) | Reference |
| NPY Y5 | Human | [125I]Peptide YY | 26 | [1] |
| NPY Y5 | Rat | [125I]Peptide YY | 31 | [1] |
| NPY Y1 | Human | Not Specified | >10,000 | [1] |
| NPY Y2 | Human | Not Specified | >10,000 | [1] |
| NPY Y4 | Human | Not Specified | >10,000 | [1] |
A detailed, publicly available protocol for the specific binding assays of L-152,804 is limited. However, a general methodology can be inferred from standard practices and the available literature.
1. Membrane Preparation:
-
Membranes are prepared from cell lines stably expressing the human or rat NPY Y5 receptor (e.g., CHO or LMtk cells).
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.
-
The supernatant is then ultracentrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, the radioligand ([125I]Peptide YY), and varying concentrations of the unlabeled competitor (L-152,804).
-
The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to reach equilibrium (e.g., 60-120 minutes).
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY Y5 ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
5. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of L-152,804 that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are employed to assess the ability of a compound to modulate receptor activity. For L-152,804, its antagonist activity at the NPY Y5 receptor has been confirmed through intracellular calcium mobilization assays.
| Assay | Cell Line | Agonist | IC50 (nM) | Reference |
| Calcium Mobilization | LMtk cells expressing human Y5 receptor | 100 nM NPY | 210 | [2] |
The NPY Y5 receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium levels.
1. Cell Culture and Plating:
-
A suitable cell line (e.g., LMtk or CHO cells) stably expressing the human NPY Y5 receptor is cultured under standard conditions.
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
2. Loading with Calcium Indicator Dye:
-
The cell culture medium is removed, and the cells are incubated with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The dye is loaded into the cells for a specific time at a controlled temperature (e.g., 37°C).
3. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of compounds.
-
L-152,804 at various concentrations is added to the wells, followed by the addition of an NPY Y5 receptor agonist (e.g., NPY).
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time.
4. Data Analysis:
-
The antagonist effect of L-152,804 is determined by its ability to inhibit the agonist-induced increase in fluorescence.
-
The IC50 value is calculated by plotting the percentage of inhibition against the concentration of L-152,804 and fitting the data to a sigmoidal dose-response curve.
In Vivo Studies
In vivo studies are essential to evaluate the physiological effects and pharmacokinetic properties of a drug candidate in a living organism. L-152,804 has been investigated in rodent models to assess its impact on food intake and body weight.
Quantitative Data: In Vivo Efficacy
| Animal Model | Agonist | L-152,804 Dose | Route of Administration | Effect | Reference |
| Satiated Sprague-Dawley Rats | Bovine Pancreatic Peptide (bPP; 5 µg, i.c.v.) | 30 µg | i.c.v. | Significant inhibition of bPP-induced food intake | [1] |
| Satiated Sprague-Dawley Rats | Bovine Pancreatic Peptide (bPP; 5 µg, i.c.v.) | 10 mg/kg | Oral | Significant inhibition of bPP-induced food intake | [1] |
| Satiated Sprague-Dawley Rats | NPY (5 µg, i.c.v.) | 30 µg | i.c.v. | No significant inhibition of NPY-induced food intake | [1] |
| Satiated Sprague-Dawley Rats | NPY (5 µg, i.c.v.) | 10 mg/kg | Oral | No significant inhibition of NPY-induced food intake | [1] |
| Diet-induced Obese Mice | - | Not specified | Oral | Causes weight loss by modulating food intake and energy expenditure |
Experimental Protocol: In Vivo Feeding Studies in Rats
1. Animals and Housing:
-
Male Sprague-Dawley rats are typically used.
-
Animals are individually housed in a controlled environment with a standard light-dark cycle and have ad libitum access to food and water, unless otherwise specified for the experiment (e.g., satiated or fasted conditions).
2. Drug Administration:
-
For intracerebroventricular (i.c.v.) administration, a cannula is surgically implanted into the lateral ventricle of the brain.
-
For oral administration, L-152,804 is typically formulated in a suitable vehicle and administered via oral gavage.
3. Experimental Procedure (Agonist-Induced Feeding):
-
Animals are habituated to the experimental conditions.
-
L-152,804 or its vehicle is administered at a specified time before the agonist.
-
An NPY Y5 receptor agonist (e.g., bovine pancreatic peptide) or a non-selective NPY agonist (e.g., NPY) is administered (i.c.v.).
-
Pre-weighed food is provided, and food intake is measured at various time points after agonist administration by weighing the remaining food.
4. Data Analysis:
-
The cumulative food intake is calculated for each animal.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the food intake between different treatment groups.
Pharmacokinetics
Signaling Pathways and Experimental Workflows
NPY Y5 Receptor Signaling Pathway
References
The Pharmacokinetics and Pharmacodynamics of L-152,804: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-152,804 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. It has demonstrated efficacy in preclinical models of feeding behavior, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of L-152,804, including detailed experimental protocols and visualizations of key biological pathways and workflows to support further research and development.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a crucial role in regulating food intake, energy homeostasis, and other physiological processes through its interaction with a family of G-protein coupled receptors (GPCRs).[1] Among these, the Y5 receptor subtype is of particular interest as a target for the development of anti-obesity therapeutics. L-152,804 has emerged as a valuable pharmacological tool for investigating the role of the Y5 receptor in these processes due to its high selectivity and oral bioavailability.[2]
Pharmacodynamics
The pharmacodynamic profile of L-152,804 is characterized by its high affinity and selective antagonism of the NPY Y5 receptor.
Receptor Binding Affinity
L-152,804 demonstrates potent and selective binding to the human and rat NPY Y5 receptors. The inhibitory constant (Ki) values, determined through radioligand binding assays, are summarized in the table below.
| Receptor | Species | Kᵢ (nM) |
| NPY Y5 | Human | 26[2] |
| NPY Y5 | Rat | 31[2] |
| NPY Y1 | Human | >10,000[2] |
| NPY Y2 | Human | >10,000[2] |
| NPY Y4 | Human | >10,000[2] |
| Table 1: Receptor Binding Affinity of L-152,804 |
Functional Antagonism
L-152,804 effectively antagonizes the downstream signaling initiated by NPY binding to the Y5 receptor. This has been demonstrated through intracellular calcium mobilization assays.
| Assay | Cell Line | Agonist | IC₅₀ (nM) |
| Intracellular Calcium Mobilization | CHO cells expressing human Y5 receptor | NPY (100 nM) | 210[2] |
| Table 2: Functional Antagonism of L-152,804 |
Pharmacokinetics
While detailed quantitative pharmacokinetic parameters for L-152,804 are not extensively published, studies have confirmed its oral bioavailability and ability to penetrate the blood-brain barrier. Oral administration of L-152,804 to rats resulted in time- and dose-dependent occupancy of Y5 receptors in the brain, indicating sufficient exposure in the central nervous system to exert its pharmacological effects.[1]
In Vivo Efficacy
The functional antagonism of the Y5 receptor by L-152,804 translates to significant effects on feeding behavior in animal models.
Inhibition of Food Intake
Oral and intracerebroventricular (i.c.v.) administration of L-152,804 has been shown to inhibit food intake stimulated by Y5 receptor agonists in rats.
| Animal Model | Administration Route | Agonist | L-152,804 Dose | Outcome |
| Satiated Sprague-Dawley Rats | Oral | Bovine Pancreatic Peptide (bPP) (i.c.v.) | 10 mg/kg | Significantly inhibited bPP-induced food intake[2] |
| Satiated Sprague-Dawley Rats | Intracerebroventricular | Bovine Pancreatic Peptide (bPP) (i.c.v.) | 30 µg | Significantly inhibited bPP-induced food intake[2] |
| Satiated Sprague-Dawley Rats | Oral | Neuropeptide Y (NPY) (i.c.v.) | 10 mg/kg | Did not significantly inhibit NPY-induced food intake[2] |
| Table 3: In Vivo Efficacy of L-152,804 on Food Intake |
Experimental Protocols
NPY Y5 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the NPY Y5 receptor using membranes from CHO cells stably expressing the recombinant human Y5 receptor and [¹²⁵I]Peptide YY ([¹²⁵I]PYY) as the radioligand.
Materials:
-
Membranes from CHO cells expressing human NPY Y5 receptor
-
[¹²⁵I]PYY (specific activity ~2000 Ci/mmol)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compound (L-152,804 or other)
-
Non-specific binding control: 1 µM unlabeled NPY
-
96-well microplates
-
Glass fiber filters (GF/C)
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compound in Binding Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer (for total binding) or 1 µM unlabeled NPY (for non-specific binding) or test compound dilution.
-
50 µL of [¹²⁵I]PYY diluted in Binding Buffer to a final concentration of ~50 pM.
-
100 µL of Y5 receptor-containing cell membrane suspension (10-20 µg protein/well).
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition binding data and calculate the Kᵢ value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of NPY-induced intracellular calcium mobilization in CHO cells stably expressing the human Y5 receptor, and the inhibitory effect of L-152,804.
Materials:
-
CHO cells stably expressing the human NPY Y5 receptor
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Fluo-4 AM or other suitable calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
NPY
-
L-152,804
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed the Y5 receptor-expressing CHO cells into a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting it in HBSS containing Pluronic F-127.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well.
-
To test for antagonism, add various concentrations of L-152,804 to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add NPY (final concentration 100 nM) to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence response and determine the IC₅₀ of L-152,804 by plotting the inhibition of the NPY response against the antagonist concentration.
In Vivo Feeding Study in Satiated Rats
This protocol describes the procedure for evaluating the effect of L-152,804 on food intake induced by a Y5 receptor agonist in satiated rats.
Materials:
-
Male Sprague-Dawley rats with ad libitum access to food and water.
-
Intracerebroventricular (i.c.v.) cannulae surgically implanted.
-
L-152,804
-
Vehicle for L-152,804 (e.g., 0.5% methylcellulose (B11928114) for oral administration)
-
Bovine Pancreatic Peptide (bPP) or another Y5 selective agonist
-
Saline (for i.c.v. injections)
-
Metabolic cages for monitoring food intake
Procedure:
-
Acclimatize the cannulated rats to the experimental conditions, including handling and mock injections.
-
Ensure rats are satiated by providing free access to food and water until the start of the experiment.
-
For Oral Administration: Administer L-152,804 (e.g., 10 mg/kg) or vehicle by oral gavage.
-
After a predetermined pretreatment time (e.g., 60 minutes), administer bPP (e.g., 5 µg) or saline via the i.c.v. cannula.
-
For Intracerebroventricular Administration: Administer L-152,804 (e.g., 30 µg) or vehicle i.c.v., followed shortly by the i.c.v. administration of bPP or saline.
-
Immediately after the i.c.v. injection, place the rats in individual metabolic cages with a pre-weighed amount of food.
-
Measure cumulative food intake at various time points (e.g., 1, 2, and 4 hours) post-injection.
-
Analyze the data to compare the food intake between the different treatment groups.
Signaling Pathways and Experimental Workflows
NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor is a Gαi/o-coupled GPCR. Upon agonist binding, it primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. It can also couple to Gαq, activating phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium from intracellular stores. L-152,804 acts by blocking the initial binding of NPY to the Y5 receptor.
NPY Y5 Receptor Signaling Pathway
Experimental Workflow for In Vivo Feeding Study
The following diagram illustrates the key steps in conducting an in vivo feeding study to evaluate the efficacy of an NPY Y5 receptor antagonist.
Experimental Workflow for In Vivo Feeding Study
Conclusion
L-152,804 is a highly selective and potent NPY Y5 receptor antagonist with demonstrated oral bioavailability and central nervous system activity. Its ability to inhibit agonist-induced food intake in preclinical models underscores the potential of targeting the Y5 receptor for the treatment of obesity and related metabolic disorders. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of L-152,804 and other NPY Y5 receptor modulators.
References
Early-Stage Research on L-152,804: A Technical Guide for Obesity Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on L-152,804, a selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor, and its potential application in the field of obesity. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to serve as a comprehensive resource for the scientific community.
Introduction: Targeting the Neuropeptide Y Y5 Receptor in Obesity
Neuropeptide Y (NPY) is a potent orexigenic peptide in the central nervous system, stimulating food intake through its interaction with a family of G-protein coupled receptors (GPCRs).[1] Among these, the Y5 receptor has been a significant focus of research for anti-obesity therapeutics due to its role in mediating the feeding response.[2][3] L-152,804 is a small molecule antagonist that demonstrates high selectivity for the NPY Y5 receptor, making it a valuable tool for investigating the physiological role of this receptor in energy homeostasis and a potential candidate for obesity treatment.[4][5]
Core Pharmacology of L-152,804
L-152,804 functions as a competitive antagonist at the NPY Y5 receptor. By binding to the receptor, it blocks the downstream signaling cascade typically initiated by the endogenous ligand, NPY. This inhibitory action is central to its potential anti-obesity effects.
Quantitative In Vitro Pharmacology
The following tables summarize the binding affinity and functional potency of L-152,804 for the NPY Y5 receptor.
Table 1: Binding Affinity of L-152,804
| Receptor Species | Radioligand | Ki (nM) |
| Human Y5 | [125I]Peptide YY | 26[4][5] |
| Rat Y5 | [125I]Peptide YY | 31[4][5] |
Table 2: Functional Antagonism of L-152,804
| Receptor Species | Assay Type | Agonist | IC50 (nM) |
| Human Y5 | Intracellular Ca2+ Mobilization | Neuropeptide Y (100 nM) | 210[4][5] |
Selectivity Profile: L-152,804 exhibits high selectivity for the Y5 receptor, with no significant affinity for the human Y1, Y2, and Y4 receptors at concentrations up to 10 µM.[4][5]
In Vivo Efficacy in Preclinical Obesity Models
Studies in rodent models have demonstrated the potential of L-152,804 to modulate food intake.
Table 3: Effects of L-152,804 on Food Intake in Rats
| Animal Model | Treatment | Agonist | Effect on Food Intake |
| Satiated Sprague-Dawley Rats | Intracerebroventricular (ICV) L-152,804 (30 µg) | ICV Bovine Pancreatic Polypeptide (bPP; 5 µg) | Significant Inhibition[4][5] |
| Satiated Sprague-Dawley Rats | Oral L-152,804 (10 mg/kg) | ICV Bovine Pancreatic Polypeptide (bPP; 5 µg) | Significant Inhibition[4][5] |
| Satiated Sprague-Dawley Rats | Intracerebroventricular (ICV) L-152,804 | ICV Neuropeptide Y (NPY; 5 µg) | No Significant Inhibition[4][5] |
Table 4: Effects of a Y5 Receptor Antagonist in Diet-Induced Obese (DIO) Mice
| Animal Model | Treatment | Effect on Body Weight Gain | Effect on Adiposity | Effect on Hyperinsulinemia |
| Diet-Induced Obese (DIO) C57BL/6 Mice | Y5R Antagonist | Suppression | Suppression | Improvement[6] |
| Lean Mice on Regular Diet | Y5R Antagonist | No Effect | Not Reported | Not Reported[6] |
| Genetically Obese (lepr-/-) Mice | Y5R Antagonist | No Effect | Not Reported | Not Reported[6] |
Signaling Pathways and Experimental Workflows
NPY Y5 Receptor Signaling Cascade
The NPY Y5 receptor is a Gi-protein coupled receptor.[3] Upon activation by NPY, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Simultaneously, the βγ-subunits can modulate other effectors, including ion channels and phospholipase C, which can lead to an increase in intracellular calcium concentrations.[4] Furthermore, NPY Y5 receptor activation has been linked to the stimulation of the Extracellular signal-Regulated Kinase (ERK) pathway in some cellular contexts.[7] The direct modulation of the PI3K/AKT pathway by L-152,804 in the context of obesity has not been extensively elucidated and represents an area for future investigation.
Experimental Workflow for In Vivo Obesity Studies
A typical workflow for evaluating an anti-obesity compound like L-152,804 in a diet-induced obesity model is outlined below.
Detailed Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of L-152,804 for the NPY Y5 receptor.
Materials:
-
Cell membranes expressing the human or rat NPY Y5 receptor.
-
[125I]Peptide YY (PYY) as the radioligand.
-
L-152,804 at various concentrations.
-
Binding buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 200 mM NaCl, pH 7.4).
-
Non-specific binding control (e.g., high concentration of unlabeled NPY).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare a dilution series of L-152,804 in the binding buffer.
-
In a 96-well plate, combine the cell membranes, [125I]PYY, and either L-152,804, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of L-152,804 and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
Objective: To determine the functional antagonist activity (IC50) of L-152,804 at the NPY Y5 receptor.
Materials:
-
A cell line stably expressing the human NPY Y5 receptor (e.g., CHO or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
L-152,804 at various concentrations.
-
NPY as the agonist.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with kinetic reading capabilities.
Protocol:
-
Plate the Y5 receptor-expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add various concentrations of L-152,804 to the wells and incubate for a short period.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject a fixed concentration of NPY (e.g., EC80 concentration) into the wells to stimulate the receptor.
-
Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the NPY-induced response against the concentration of L-152,804.
-
Fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Food Intake Study in Sprague-Dawley Rats
Objective: To evaluate the effect of L-152,804 on agonist-induced food intake.
Animal Model:
-
Male Sprague-Dawley rats.[8]
-
Animals are typically housed individually to allow for accurate food intake measurement.[9]
Protocol:
-
Acclimatization: Acclimatize the rats to the housing conditions and handling for at least one week.
-
Satiation: Ensure rats are satiated by providing ad libitum access to food and water prior to the experiment.
-
Drug Administration:
-
Oral: Administer L-152,804 (e.g., 10 mg/kg) or vehicle via oral gavage.
-
Intracerebroventricular (ICV): For central administration, rats must be surgically implanted with a cannula into a cerebral ventricle. Administer L-152,804 (e.g., 30 µg) or vehicle directly into the ventricle.
-
-
Agonist Administration: After a predetermined time following L-152,804 administration, administer the Y5 receptor agonist (e.g., bPP, 5 µg, ICV) or vehicle.
-
Food Intake Measurement: Immediately after agonist administration, provide a pre-weighed amount of food. Measure the amount of food consumed at specific time points (e.g., 1, 2, and 4 hours).
-
Data Analysis: Compare the food intake between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Diet-Induced Obesity (DIO) Model in Mice
Objective: To assess the chronic effects of L-152,804 on body weight and adiposity in an obesity model.
Animal Model:
-
Male C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.[10]
Protocol:
-
Induction of Obesity:
-
At 6-8 weeks of age, divide the mice into two groups.
-
Feed one group a control low-fat diet (e.g., 10% kcal from fat) and the other group a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-16 weeks.[11][12]
-
Monitor body weight weekly. Mice on the HFD will become significantly heavier than the control group.
-
-
Treatment:
-
Once obesity is established, randomize the HFD-fed mice into treatment groups (e.g., vehicle and L-152,804 at various doses).
-
Administer the compound daily (or as determined by its pharmacokinetic profile) via an appropriate route (e.g., oral gavage).
-
-
Monitoring:
-
Continue to monitor body weight and food intake regularly throughout the treatment period.
-
-
Endpoint Analysis:
-
At the end of the study, perform a comprehensive analysis which may include:
-
Body Composition: Measure fat and lean mass using DEXA or NMR.
-
Metabolic Parameters: Conduct an oral glucose tolerance test (OGTT) and measure plasma levels of insulin, glucose, and lipids.
-
Tissue Analysis: Collect and weigh various fat depots (e.g., epididymal, subcutaneous) and other organs like the liver.
-
-
-
Data Analysis: Analyze the changes in body weight, food intake, and metabolic parameters between the treatment groups using appropriate statistical tests.
Conclusion
The early-stage research on L-152,804 has established it as a potent and selective NPY Y5 receptor antagonist with demonstrated efficacy in preclinical models of feeding behavior. The data presented in this guide, along with the detailed protocols, provide a solid foundation for further investigation into its therapeutic potential for obesity. Future studies should aim to further elucidate the downstream signaling pathways modulated by L-152,804 and to evaluate its long-term effects on energy expenditure and metabolic parameters in chronic obesity models.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 3. Neuropeptide Y receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphoinositide 3-Kinase Is Integral for the Acute Activity of Leptin and Insulin in Male Arcuate NPY/AgRP Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of food intake in the rat by dietary protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Feeding and metabolic consequences of scheduled consumption of large, binge-type meals of high fat diet in the Sprague–Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
L-152804: Application Notes and Protocols for Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-152804 is a potent and selective, non-peptide antagonist of the neuropeptide Y (NPY) Y5 receptor.[1][2] It is a valuable pharmacological tool for investigating the physiological roles of the NPY Y5 receptor, particularly in the regulation of food intake and energy homeostasis. L-152804 is orally active and brain-penetrant, making it suitable for a variety of in vivo rodent studies.[1][3] This document provides detailed application notes and experimental protocols for the use of L-152804 in rodent research.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of L-152804, facilitating experimental design and data comparison.
Table 1: Receptor Binding Affinity of L-152804
| Receptor | Species | Ki (nM) | Reference |
| Y5 | Human | 26 | [1][3] |
| Y5 | Rat | 31 | [1][3] |
| Y1 | Human | >10,000 | [1][3] |
| Y2 | Human | >10,000 | [1][3] |
| Y4 | Human | >10,000 | [1][3] |
Table 2: In Vitro Functional Activity of L-152804
| Assay | Cell Line | Agonist | IC50 (nM) | Reference |
| NPY-induced Ca2+ mobilization | Human Y5-expressing cells | NPY (100 nM) | 210 | [1][3] |
Table 3: In Vivo Efficacy of L-152804 in Rodent Models
| Model | Species | Administration Route | Dose | Effect | Reference |
| bPP-induced feeding | Satiated SD Rats | Intracerebroventricular (i.c.v.) | 30 µg | Significantly inhibited food intake | [1] |
| bPP-induced feeding | Satiated SD Rats | Oral (p.o.) | 10 mg/kg | Significantly inhibited food intake | [1] |
| Diet-induced obesity | Mice | Oral (p.o.) | 30 and 100 mg/kg | Suppressed body weight gain and reduced caloric intake | [4][5] |
| [D-Trp34]NPY-induced hyperphagia | Sprague-Dawley Rats | Oral (p.o.) | 10-30 mg/kg | Dose-dependent inhibition of hyperphagia | [3] |
Experimental Protocols
Assessment of Anorectic Effects in a Food Intake Model
This protocol details the methodology to assess the effect of L-152804 on food intake stimulated by a Y5 receptor agonist.
Materials:
-
L-152804
-
Vehicle (e.g., 0.5% methylcellulose)
-
Y5 receptor agonist (e.g., bovine pancreatic polypeptide - bPP or [D-Trp34]NPY)
-
Saline
-
Adult male Sprague-Dawley rats
-
Oral gavage needles
-
Intracerebroventricular (i.c.v.) cannula (if applicable)
-
Metabolic cages for food intake measurement
Procedure:
-
Animal Acclimation: Acclimate rats to individual housing in metabolic cages for at least 3 days prior to the experiment. Ensure free access to standard chow and water.
-
Fasting: Fast the animals for a predetermined period (e.g., 18 hours) before the experiment to ensure a robust feeding response. Water should be available ad libitum.
-
L-152804 Administration:
-
Oral Administration: Prepare a suspension of L-152804 in the vehicle. Administer the desired dose (e.g., 10 mg/kg) via oral gavage 60 minutes before the agonist injection.[1] Administer vehicle to the control group.
-
Intracerebroventricular Administration: For central administration, dissolve L-152804 in a suitable vehicle and inject the desired dose (e.g., 30 µg) directly into the cerebral ventricles of cannulated rats.[1]
-
-
Agonist Administration:
-
Prepare the Y5 agonist solution in saline.
-
Administer the agonist (e.g., 5 µg bPP, i.c.v.) at time zero.[1]
-
-
Food Intake Measurement: Immediately after agonist administration, provide a pre-weighed amount of food. Measure cumulative food intake at regular intervals (e.g., 1, 2, and 4 hours).
-
Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare food intake between the vehicle- and L-152804-treated groups.
Evaluation of Chronic Effects on Body Weight in a Diet-Induced Obesity (DIO) Model
This protocol describes a long-term study to evaluate the impact of L-152804 on body weight gain and food intake in mice fed a high-fat diet.
Materials:
-
L-152804
-
Vehicle (e.g., 0.5% methylcellulose)
-
Male C57BL/6 mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow
-
Oral gavage needles
-
Animal scale
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for a period of 8-12 weeks to induce obesity. A control group should be maintained on standard chow.
-
Group Allocation: Once a significant difference in body weight is observed between the HFD and standard chow groups, randomize the HFD-fed mice into treatment and vehicle control groups.
-
Chronic L-152804 Administration:
-
Prepare a suspension of L-152804 in the vehicle.
-
Administer the desired dose (e.g., 30 or 100 mg/kg) orally once daily for the duration of the study (e.g., 2-4 weeks).[4] Administer vehicle to the control group.
-
-
Monitoring:
-
Body Weight: Record the body weight of each animal daily or several times per week.
-
Food Intake: Measure daily food intake for each cage and calculate the average intake per mouse.
-
-
Data Analysis: Analyze body weight changes and food intake data over time using repeated measures ANOVA or a similar statistical method.
Visualizations
Caption: Experimental workflow for rodent studies with L-152804.
Caption: NPY Y5 receptor signaling pathway and the antagonistic action of L-152804.
References
- 1. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of L-152804 for In Vivo Dosing
Introduction
L-152804 is a potent and selective non-peptide antagonist of the neuropeptide Y (NPY) Y5 receptor, with a Kᵢ value of 26 nM for the human Y5 receptor.[1] It demonstrates over 300-fold selectivity against other NPY receptor subtypes (Y1, Y2, Y4). Due to its role in modulating food intake and energy expenditure, L-152804 is frequently used in preclinical in vivo studies, particularly in models of obesity and alcohol self-administration.[1] A critical challenge for its use is its poor aqueous solubility, which necessitates a specific formulation approach to ensure adequate bioavailability for oral or parenteral administration. This document provides a detailed protocol for the dissolution of L-152804 for research purposes.
Physicochemical Properties
A summary of the key physicochemical properties of L-152804 is presented below. This data is essential for understanding its solubility characteristics and informing the formulation strategy.
| Property | Value | Reference |
| Chemical Name | 5,5-Dimethyl-2-(2,3,4,9-tetrahydro-3,3-dimethyl-1oxo-1H-xanthen-9-yl)-1,3-cyclohexanedione | |
| Molecular Formula | C₂₃H₂₆O₄ | |
| Molecular Weight | 366.46 g/mol | |
| CAS Number | 6508-43-6 | |
| Appearance | White to light yellow solid | [2] |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Desiccate at +4°C (solid) or -20°C for up to 3 years (powder) | [3] |
Recommended Protocol for In Vivo Formulation
The following protocol describes the preparation of a standard vehicle for L-152804, suitable for oral gavage or other routes of administration in animal models. This formulation utilizes a co-solvent system to achieve a clear and stable solution.[3]
Materials and Equipment:
-
L-152804 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (water bath)
-
Analytical balance
Vehicle Composition:
A widely used and effective vehicle for L-152804 consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween® 80
-
45% Saline
This vehicle can dissolve L-152804 up to a concentration of 4 mg/mL (10.92 mM).[3]
Step-by-Step Dissolution Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed and the desired final concentration of L-152804. Calculate the mass of L-152804 and the volume of each vehicle component required.
-
Example for 10 mL of a 4 mg/mL solution:
-
L-152804: 40 mg
-
DMSO: 1 mL
-
PEG300: 4 mL
-
Tween® 80: 0.5 mL
-
Saline: 4.5 mL
-
-
-
Weigh L-152804: Accurately weigh the calculated mass of L-152804 powder and place it into a sterile conical tube.
-
Sequential Addition of Solvents: This is a critical step. Add the solvents in the specified order to ensure complete dissolution. a. Add DMSO: Pipette the required volume of DMSO into the tube containing the L-152804 powder. b. Vortex/Sonicate: Vortex the mixture vigorously. If the solid does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.[3] c. Add PEG300: Add the calculated volume of PEG300 to the DMSO solution. Vortex thoroughly until the solution is homogeneous. d. Add Tween® 80: Add the required volume of Tween® 80. Vortex again to ensure complete mixing. e. Add Saline: Finally, add the sterile saline to reach the final desired volume. Vortex one last time.
-
Final Inspection: Inspect the solution to ensure it is clear and free of any precipitate. If precipitation occurs, gentle warming and/or further sonication may be required.
-
Storage: The prepared solution should be stored appropriately. For short-term storage, 4°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, though stability should be verified.[3]
Visualized Workflows
The following diagrams illustrate the decision-making process for vehicle selection and the experimental workflow for preparing the L-152804 dosing solution.
Caption: A flowchart for selecting a suitable vehicle for L-152804.
Caption: A step-by-step workflow for the dissolution of L-152804.
References
Application Notes and Protocols for L-152804 in Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diet-induced obesity (DIO) is a widely utilized preclinical model that recapitulates many features of human obesity, a condition driven by complex interactions between genetic predisposition and environmental factors, such as the overconsumption of high-calorie foods.[1] The Neuropeptide Y (NPY) system is a critical central regulator of energy homeostasis, with NPY being one of the most potent orexigenic (appetite-stimulating) peptides.[2][3] NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), of which the Y5 receptor subtype is strongly implicated in mediating the hyperphagic effects of NPY.[2][4]
L-152804 is a potent, selective, and orally bioavailable non-peptide antagonist of the NPY Y5 receptor.[2][4] It has been instrumental in elucidating the specific role of the Y5 receptor in the pathophysiology of obesity. Unlike broader NPY receptor agonists or antagonists, L-152804 allows for the targeted investigation of the Y5 signaling pathway. Studies have shown that while it may not affect spontaneous food intake in lean animals on a standard diet, it can selectively ameliorate body weight gain, adiposity, and associated hyperinsulinemia in models of diet-induced obesity.[5][6][7] This makes L-152804 a valuable pharmacological tool for studying the mechanisms underlying DIO and for the preclinical evaluation of anti-obesity therapeutics targeting the NPY-Y5 pathway.
Mechanism of Action: NPY-Y5R Signaling
Neuropeptide Y, released from hypothalamic neurons, binds to the Y5 receptor on postsynaptic neurons. This activation is believed to stimulate pathways that increase appetite and food intake. L-152804 acts as a competitive antagonist, binding to the Y5 receptor and preventing NPY from exerting its orexigenic effects. This blockade is particularly effective under conditions of elevated NPY signaling, such as that observed in diet-induced obesity.[6]
Caption: NPY-Y5R signaling pathway and L-152804 antagonism.
Quantitative Data Summary
The following tables summarize the key in vitro binding affinities and in vivo dosages and effects of L-152804 reported in preclinical studies.
Table 1: In Vitro Receptor Binding and Functional Activity of L-152804
| Receptor | Species | Assay Type | Value | Citation |
| Y5 | Human | [¹²⁵I]PYY Displacement | Kᵢ = 26 nM | [2][4] |
| Y5 | Rat | [¹²⁵I]PYY Displacement | Kᵢ = 31 nM | [2][4] |
| Y5 | Human | NPY-induced Ca²⁺ influx | IC₅₀ = 210 nM | [2][4] |
| Y1, Y2, Y4 | Human | Binding Affinity | No significant affinity at 10 µM | [2][4] |
Table 2: In Vivo Efficacy of L-152804 in Rodent Models
| Animal Model | Administration Route | Dosage | Duration | Key Effects | Citation |
| Satiated SD Rats | Intracerebroventricular (ICV) | 30 µg | Single Dose | Significantly inhibited food intake evoked by a Y4/Y5 agonist (bPP). | [2][4] |
| Satiated SD Rats | Oral | 10 mg/kg | Single Dose | Significantly inhibited food intake evoked by a Y4/Y5 agonist (bPP). | [2][4] |
| Satiated SD Rats | Oral | 10 mg/kg | Single Dose | Did not significantly inhibit food intake evoked by NPY. | [2][4] |
| Diet-Induced Obese C57BL/6J Mice | Oral (gavage) | 30 mg/kg, daily | 2 weeks | Suppressed diet-induced body weight gain; Reduced mean caloric intake by 7.6%. | [6] |
| Diet-Induced Obese C57BL/6J Mice | Oral (gavage) | 100 mg/kg, daily | 2 weeks | Suppressed diet-induced body weight gain; Reduced mean caloric intake by 10.0%; Improved hyperinsulinemia. | [6] |
| Lean C57BL/6J Mice (Regular Diet) | Oral (gavage) | 30 or 100 mg/kg, daily | 2 weeks | No significant effect on body weight. | [6][7] |
| Genetically Obese Leprdb/db Mice | Oral (gavage) | 30 or 100 mg/kg, daily | 16 days | No significant effect on body weight. | [6][7] |
| Genetically Obese Zucker Fatty Rats | Oral (gavage) | 30 or 100 mg/kg, daily | 2 weeks | No significant effect on body weight. | [6] |
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in C57BL/6J Mice
This protocol is adapted from established methods for inducing obesity in mice.[5][8]
-
Animal Selection: Start with 6-8 week old male C57BL/6J mice. This strain is known for its susceptibility to DIO.
-
Acclimation: Upon arrival, allow mice to acclimate for at least one week. House them in a temperature-controlled room (20-23°C) with a 12-hour light/dark cycle. Provide standard chow and water ad libitum.
-
Group Assignment: Randomize mice into two groups based on body weight to ensure no significant difference between groups at baseline.
-
Control Group: Fed a standard chow or low-fat diet (e.g., ~10% kcal from fat).
-
DIO Group: Fed a high-fat diet (HFD).
-
-
Diet Administration:
-
Provide the respective diets for a period of 10-15 weeks to establish a clear obese phenotype. A common HFD provides 40-60% of total kilocalories from fat.[5][8] A representative diet composition is 42% kcal from fat, 43% from carbohydrates, and 15% from protein.[5]
-
Ensure ad libitum access to both food and water.
-
-
Monitoring:
-
Record the body weight of each mouse weekly.
-
Measure food intake per cage weekly by weighing the remaining food.
-
After 10-12 weeks on the HFD, mice should exhibit significantly increased body weight, adiposity, and may begin to show signs of insulin (B600854) resistance compared to the control group.[6]
-
Protocol 2: Preparation and Administration of L-152804
This protocol is based on the methods described by Ishihara et al. (2006).[6]
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose (B11928114) in distilled water. This serves as the vehicle for suspending L-152804.
-
L-152804 Suspension:
-
Calculate the required amount of L-152804 based on the desired dosage (e.g., 30 mg/kg or 100 mg/kg) and the number and weight of the mice.
-
Weigh the L-152804 powder and suspend it in the 0.5% methylcellulose vehicle to the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose assuming a 10 mL/kg dosing volume).
-
Ensure the suspension is homogenous before each administration, for example by vortexing.
-
-
Administration:
-
Administer L-152804 or vehicle to the DIO mice once daily via oral gavage.
-
The treatment period is typically 2 weeks or longer to observe significant effects on body weight gain.[6]
-
Continue to provide the HFD throughout the treatment period.
-
Protocol 3: Measurement of Primary Endpoints
-
Body Weight:
-
Continue to measure the body weight of each mouse at least weekly throughout the L-152804 treatment period.
-
Calculate the change in body weight from the start of the treatment.
-
-
Food and Water Intake:
-
Measure food and water consumption daily or several times per week by weighing the food hoppers and water bottles.
-
Calculate the average daily intake per mouse. Note that the Y5R antagonist reduced the mean overall caloric intake of the HFD by 7.6% (30 mg/kg) and 10.0% (100 mg/kg).[6]
-
-
Plasma Parameters (Optional Terminal Endpoint):
-
At the end of the study, mice can be fasted overnight.
-
Collect blood samples for the measurement of plasma glucose and insulin to assess improvements in DIO-associated hyperinsulinemia.[6]
-
-
Adiposity (Optional Terminal Endpoint):
-
Dissect and weigh various fat pads (e.g., mesenteric, epididymal) to determine the effect of L-152804 on adiposity.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of a typical experiment investigating the effects of L-152804 in a DIO model.
Caption: Experimental workflow for DIO studies with L-152804.
References
- 1. Obesity in C57BL/6J mice fed diets differing in carbohydrate and fat but not energy content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of the Y5 neuropeptide Y receptor in feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diet-induced obesity murine model [protocols.io]
- 6. Neuropeptide Y and Metabolism Syndrome: An Update on Perspectives of Clinical Therapeutic Intervention Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 8. Dynamics of nucleoid structure regulated by mitochondrial fission contributes to cristae reformation and release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-152804 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-152804 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] It is a valuable tool for investigating the role of the NPY Y5 receptor in the regulation of energy homeostasis, including feeding behavior, body weight, and associated metabolic parameters.[3] L-152804 exhibits oral bioavailability and brain penetrability, making it suitable for in vivo studies in rodent models of obesity and metabolic disease.[1][2] These application notes provide an overview of the use of L-152804 in metabolic research, including its mechanism of action, key experimental protocols, and relevant data.
Mechanism of Action
L-152804 functions by selectively blocking the NPY Y5 receptor. Neuropeptide Y is a powerful appetite stimulant in the hypothalamus, and the Y5 receptor is considered a key "feeding" receptor that mediates this effect.[1][2] By antagonizing the Y5 receptor, L-152804 can inhibit food intake and reduce body weight gain, particularly in models of diet-induced obesity.[3] It displays high selectivity for the Y5 receptor over other NPY receptor subtypes (Y1, Y2, and Y4).[1][2]
Signaling Pathway of NPY Y5 Receptor Antagonism by L-152804
Caption: NPY Y5 receptor signaling pathway and the inhibitory action of L-152804.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and in vivo effects of L-152804 from published studies.
Table 1: In Vitro Receptor Binding Affinity and Potency of L-152804
| Receptor | Species | Assay | Value | Reference |
| Y5 | Human | [¹²⁵I]PYY Displacement | Kᵢ = 26 nM | [1][2] |
| Y5 | Rat | [¹²⁵I]PYY Displacement | Kᵢ = 31 nM | [1][2] |
| Y5 | Human | NPY-induced Ca²⁺ influx | IC₅₀ = 210 nM | [1][2] |
| Y1, Y2, Y4 | Human | Binding Affinity | No significant affinity at 10 µM | [1][2] |
Table 2: In Vivo Effects of L-152804 on Food Intake in Rats
| Animal Model | Agonist | L-152804 Dose | Route | Effect on Food Intake | Reference |
| Satiated SD Rats | bPP (5 µg, i.c.v.) | 30 µg | i.c.v. | Significant inhibition | [1][2] |
| Satiated SD Rats | bPP (5 µg, i.c.v.) | 10 mg/kg | Oral | Significant inhibition | [1][2] |
| Satiated SD Rats | NPY (5 µg, i.c.v.) | Not specified | Not specified | No significant inhibition | [1][2] |
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of L-152804 for the NPY Y5 receptor.
Materials:
-
HEK293 cells expressing the human or rat NPY Y5 receptor
-
[¹²⁵I]-labeled Peptide YY ([¹²⁵I]PYY)
-
L-152804
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Non-specific binding control (e.g., high concentration of unlabeled NPY)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the Y5 receptor.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of [¹²⁵I]PYY and varying concentrations of L-152804.
-
For determining non-specific binding, incubate membranes with [¹²⁵I]PYY and a high concentration of unlabeled NPY.
-
Incubate the mixture at room temperature for a specified time (e.g., 2 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Kᵢ value for L-152804 by non-linear regression analysis of the competition binding data.
In Vivo Food Intake Study in Rodents
Objective: To evaluate the effect of L-152804 on food intake in a rodent model.
Materials:
-
Male Sprague-Dawley (SD) rats
-
L-152804
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Bovine Pancreatic Polypeptide (bPP) as a Y4/Y5 agonist
-
Standard rat chow
-
Metabolic cages for monitoring food intake
-
Intracerebroventricular (i.c.v.) or oral gavage equipment
Procedure:
-
House rats individually in metabolic cages and allow them to acclimate.
-
For i.c.v. administration, surgically implant a cannula into the lateral ventricle of the rats. Allow for a recovery period.
-
On the day of the experiment, administer L-152804 or vehicle via the desired route (i.c.v. or oral gavage).
-
After a specified pretreatment time, administer the feeding stimulant (e.g., bPP, i.c.v.).
-
Provide a pre-weighed amount of food and monitor cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours).
-
Calculate the food intake for each animal and compare the results between the L-152804-treated and vehicle-treated groups.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Experimental Workflow for Investigating L-152804 in a Diet-Induced Obesity Model
Caption: Workflow for evaluating the chronic effects of L-152804 in a DIO model.
Conclusion
L-152804 is a critical research tool for elucidating the physiological role of the NPY Y5 receptor in the central regulation of energy balance. Its selectivity and in vivo activity make it particularly useful for studying the potential of Y5 receptor antagonism as a therapeutic strategy for obesity and related metabolic disorders. Researchers using L-152804 should carefully consider the appropriate animal models, dosage, and routes of administration to effectively investigate their specific scientific questions.
References
- 1. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Administration of L-152,804
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the intracerebroventricular (i.c.v.) administration of L-152,804, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. This document outlines the pharmacological properties of L-152,804, detailed protocols for its central administration in rodent models, and its effects on feeding behavior.
Pharmacological Profile of L-152,804
L-152,804 is a valuable research tool for investigating the physiological roles of the NPY Y5 receptor, which is implicated in various processes including appetite regulation, anxiety, and stress responses.[1] Its high selectivity for the Y5 receptor over other NPY receptor subtypes (Y1, Y2, and Y4) makes it a precise tool for elucidating Y5-specific functions.[2]
Quantitative Data: Receptor Binding Affinity and Potency
The following table summarizes the in vitro binding affinity and functional potency of L-152,804.
| Parameter | Species | Value | Reference |
| Ki (Binding Affinity) | Human Y5 Receptor | 26 nM | [2] |
| Rat Y5 Receptor | 31 nM | [2] | |
| IC50 (Functional Potency) | Inhibition of NPY-induced Ca2+ increase (Human Y5) | 210 nM | [2] |
Experimental Protocols
Protocol 1: Preparation of L-152,804 for Intracerebroventricular Administration
Materials:
-
L-152,804 powder
-
Sterile artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline
-
Dimethyl sulfoxide (B87167) (DMSO), if necessary for solubility
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Vehicle Selection: The preferred vehicle for i.c.v. injection is sterile aCSF to mimic the composition of the brain's extracellular fluid. Sterile 0.9% saline is an acceptable alternative.
-
Solubilization: L-152,804 is soluble in DMSO. For in vivo experiments, it is crucial to minimize the final concentration of DMSO.
-
Prepare a stock solution of L-152,804 in 100% DMSO.
-
For the final injection solution, dilute the stock solution in aCSF or saline. The final concentration of DMSO should ideally be below 1% to avoid neurotoxicity.
-
-
Concentration Calculation: The final concentration of the L-152,804 solution will depend on the desired dose and the injection volume (typically 1-5 µL for mice and up to 10 µL for rats). For example, to administer a 30 µg dose in a 5 µL volume, the required concentration is 6 mg/mL.
-
Preparation:
-
On the day of the experiment, prepare the final solution by diluting the stock solution in sterile aCSF or saline.
-
Vortex the solution thoroughly to ensure it is fully dissolved.
-
Filter the final solution through a sterile 0.22 µm syringe filter to remove any potential contaminants.
-
-
Quality Control: Visually inspect the solution to ensure it is clear and free of precipitation before injection. The pH should be close to physiological pH (7.2-7.4).
Protocol 2: Stereotaxic Surgery for Intracerebroventricular Cannula Implantation in Rats
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for subsequent i.c.v. injections.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad
-
Surgical instruments (scalpel, forceps, hemostats, drill, etc.)
-
Guide cannula and dummy cannula
-
Skull screws
-
Dental cement
-
Suture material
-
Analgesics and antibiotics
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).
-
Shave the scalp and place the animal in the stereotaxic frame. Ensure the head is level.
-
Apply ophthalmic ointment to the eyes to prevent them from drying.
-
Maintain the animal's body temperature at 37°C with a heating pad.
-
-
Surgical Procedure:
-
Administer a local anesthetic to the scalp.
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Identify and mark the bregma (the junction of the sagittal and coronal sutures).
-
Determine the stereotaxic coordinates for the lateral ventricle. For rats, typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 mm from the skull surface.
-
Drill a small hole at the determined coordinates.
-
Drill additional holes for the anchor screws.
-
Insert the guide cannula into the drilled hole until it reaches the target DV coordinate.
-
Secure the cannula to the skull using dental cement and the anchor screws.
-
-
Post-Surgical Care:
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Suture the scalp incision.
-
Administer post-operative analgesics and antibiotics as per approved protocols.
-
Monitor the animal closely during recovery until it is fully mobile.
-
Allow the animal to recover for at least one week before commencing i.c.v. injections.
-
Protocol 3: Intracerebroventricular Injection Procedure
Materials:
-
Internal injection cannula (sized to extend slightly beyond the guide cannula)
-
Polyethylene (PE) tubing
-
Hamilton syringe
-
Infusion pump (optional)
-
Prepared L-152,804 solution
Procedure:
-
Preparation:
-
Gently handle and restrain the animal.
-
Remove the dummy cannula from the implanted guide cannula.
-
-
Injection:
-
Connect the Hamilton syringe containing the L-152,804 solution to the internal injection cannula via PE tubing.
-
Carefully insert the internal cannula into the guide cannula.
-
Infuse the solution slowly over 1-2 minutes. A microinjection pump can be used for a more controlled infusion.
-
-
Post-Injection:
-
Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Effects of Intracerebroventricular L-152,804 on Feeding Behavior
Intracerebroventricular administration of L-152,804 has been shown to antagonize the effects of Y5 receptor agonists on food intake.
Quantitative Data: Effects on Food Intake in Satiated Rats
| Treatment | Dose (i.c.v.) | Effect on Food Intake | Reference |
| L-152,804 | 30 µg | Significantly inhibited food intake evoked by i.c.v. bovine pancreatic peptide (bPP; 5 µg) | [2] |
| L-152,804 | 30 µg | Did not significantly inhibit food intake evoked by i.c.v. Neuropeptide Y (NPY; 5 µg) | [2] |
These findings suggest that while the Y5 receptor is involved in feeding regulation, NPY-induced feeding may be mediated by other NPY receptor subtypes in addition to Y5.[2]
Visualizations
NPY Y5 Receptor Signaling Pathway
Caption: NPY Y5 Receptor Signaling Cascade.
Experimental Workflow: I.C.V. Administration and Behavioral Testing
Caption: I.C.V. Drug Administration Workflow.
References
Application Notes and Protocols: Oral Gavage of L-152804 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-152804 is a potent and selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] It is orally active and has demonstrated the ability to penetrate the brain, making it a valuable tool for investigating the physiological roles of the Y5 receptor, particularly in the regulation of food intake and energy homeostasis.[1][2] NPY is a powerful stimulant of food intake, and the Y5 receptor subtype is believed to be a key mediator of this effect.[1][3][4] These application notes provide a detailed protocol for the oral administration of L-152804 to rats for studying its effects on feeding behavior.
Data Summary
The following tables summarize the in vitro binding affinities and in vivo effects of L-152804.
Table 1: In Vitro Receptor Binding Affinity of L-152804
| Receptor | Species | Ki (nM) |
| Y5 | Human | 26 |
| Y5 | Rat | 31 |
| Y1 | Human | >10,000 |
| Y2 | Human | >10,000 |
| Y4 | Human | >10,000 |
Data compiled from Kanatani et al. (2000).[1]
Table 2: Effect of Oral Administration of L-152804 on Food Intake in Rats
| Dosage (mg/kg) | Administration Route | Effect | Model |
| 10 | Oral | Significantly inhibited food intake | bPP-induced feeding in satiated rats |
| 10-30 | Oral | Dose-dependent inhibition of hyperphagia | [D-Trp34]NPY-induced hyperphagia |
Data compiled from Kanatani et al. (2000) and Sato et al. (2008) as cited in ResearchGate.[1][2]
Experimental Protocols
Protocol 1: Preparation of L-152804 for Oral Gavage
This protocol describes the preparation of a suspension of L-152804 suitable for oral administration to rats. As L-152804 is a non-peptide small molecule, a common vehicle for oral gavage is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
Materials:
-
L-152804 powder
-
0.5% (w/v) Carboxymethylcellulose (CMC), low viscosity
-
Sterile, deionized water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required amount of L-152804 and vehicle. The volume for oral gavage in rats should not exceed 10 mL/kg of body weight.[5][6] For a 10 mg/kg dose in a 300g rat, you would need 3 mg of L-152804. If the dosing volume is 5 mL/kg, the final volume would be 1.5 mL, and the concentration would be 2 mg/mL.
-
Prepare the 0.5% CMC vehicle. Dissolve 0.5 g of CMC in 100 mL of sterile, deionized water. Stir using a magnetic stirrer until the CMC is fully dissolved. This may take some time.
-
Weigh the L-152804. Accurately weigh the calculated amount of L-152804 powder using an analytical balance.
-
Create a suspension.
-
Method A (Mortar and Pestle): Place the weighed L-152804 powder in a clean mortar. Add a small volume of the 0.5% CMC vehicle and triturate with the pestle to form a smooth paste. Gradually add the remaining vehicle while continuing to mix until a homogenous suspension is formed.
-
Method B (Homogenizer): Place the weighed L-152804 powder in a suitable container. Add the full volume of the 0.5% CMC vehicle and homogenize according to the manufacturer's instructions until a uniform suspension is achieved.
-
-
Store the suspension. Store the suspension at 4°C and protect it from light. It is recommended to prepare the suspension fresh daily. Before each use, ensure the suspension is thoroughly mixed to guarantee uniform dosing.
Protocol 2: Oral Gavage Administration of L-152804 to Rats
This protocol outlines the standard procedure for administering the prepared L-152804 suspension to rats via oral gavage. This procedure should only be performed by trained personnel.
Materials:
-
Prepared L-152804 suspension
-
Rat scale for accurate body weight measurement
-
Appropriately sized gavage needle (16-18 gauge, 2-3 inches long with a ball-tip for adult rats)[7]
-
Syringe (1-3 mL, depending on the dosing volume)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the rat to minimize stress.
-
Securely restrain the rat to prevent movement. One common method is to hold the rat near the thoracic region while supporting the lower body.
-
-
Dose Calculation and Syringe Preparation:
-
Weigh the rat immediately before dosing to ensure accurate dose calculation.
-
Calculate the required volume of the L-152804 suspension based on the rat's body weight and the desired dosage.
-
Draw the calculated volume into the syringe and attach the gavage needle. Ensure there are no air bubbles in the syringe.
-
-
Gavage Needle Insertion:
-
Gently extend the rat's head back to straighten the path to the esophagus.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth.
-
The needle should pass smoothly down the esophagus. The rat may exhibit swallowing reflexes. Do not force the needle. If resistance is met, withdraw the needle and re-attempt.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach (the pre-measured length from the tip of the nose to the last rib can be used as a guide), slowly administer the L-152804 suspension over 2-3 seconds.[5]
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing or leakage of the substance from the mouth or nose, for at least 10-15 minutes.[5]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the NPY Y5 receptor and a typical experimental workflow for an oral gavage study in rats.
Caption: NPY Y5 Receptor Signaling Pathway.
Caption: Experimental Workflow for Oral Gavage Study.
References
- 1. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. Hypothalamic circuitry of neuropeptide Y regulation of neuroendocrine function and food intake via the Y5 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for L-152804 in High-Fat Diet Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-152804, a potent and selective Neuropeptide Y (NPY) Y5 receptor antagonist, in high-fat diet (HFD)-induced animal models of obesity. The provided data and protocols are compiled from published research to guide the design and execution of similar preclinical studies.
Introduction
Obesity, a major global health concern, is often modeled in animals using high-fat diets to induce a phenotype that mimics many aspects of the human condition, including weight gain, adiposity, and metabolic dysregulation.[1][2] The neuropeptide Y (NPY) system, particularly the Y5 receptor, is a key regulator of energy homeostasis, with its activation stimulating food intake.[3][4] L-152804 acts as an antagonist to this receptor, making it a compound of interest for anti-obesity therapeutic development.[5][6] Studies have shown that a selective NPY Y5 receptor antagonist can effectively reduce body weight gain and improve metabolic parameters in diet-induced obese (DIO) mice, but not in lean or genetically obese models, suggesting a specific role for the Y5 receptor in the context of diet-induced obesity.[1][7][8]
Mechanism of Action: NPY Y5 Receptor Antagonism
Neuropeptide Y, when released in the hypothalamus, binds to various Y receptors to stimulate feeding. The Y5 receptor is considered a primary "feeding" receptor.[1][3] In a state of diet-induced obesity, there may be an upregulation or increased signaling through the NPY/Y5R pathway. L-152804 competitively binds to the Y5 receptor, blocking the downstream signaling cascade that would normally be initiated by NPY. This blockade leads to a reduction in food intake and subsequently, a decrease in body weight gain and adiposity.[1][7]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of a potent and selective NPY Y5 receptor antagonist, representative of L-152804, in a diet-induced obesity mouse model.
Table 1: Effect of a Y5R Antagonist on Body Weight and Caloric Intake in DIO Mice [9]
| Treatment Group | Dose (mg/kg, p.o.) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) | Mean Caloric Intake (kcal/day) |
| Vehicle | - | 38.5 ± 0.5 | 40.5 ± 0.6 | 2.0 ± 0.3 | 15.8 ± 0.4 |
| Y5R Antagonist | 30 | 38.6 ± 0.5 | 39.5 ± 0.5 | 0.9 ± 0.2 | 14.6 ± 0.5 |
| Y5R Antagonist | 100 | 38.7 ± 0.5 | 39.1 ± 0.5 | 0.4 ± 0.2 | 14.2 ± 0.6* |
*Data are presented as mean ± SE. P < 0.05 compared with vehicle. The study duration was 2 weeks.
Table 2: Effect of a Y5R Antagonist on Adipose Tissue Weight and Plasma Parameters in DIO Mice [9]
| Treatment Group | Dose (mg/kg, p.o.) | Mesenteric Fat Pad Weight (g) | Plasma Glucose (mg/dL) | Plasma Insulin (B600854) (ng/mL) |
| Vehicle | - | 1.2 ± 0.1 | 180 ± 10 | 4.5 ± 0.8 |
| Y5R Antagonist | 30 | 1.0 ± 0.1 | 175 ± 8 | 2.8 ± 0.5 |
| Y5R Antagonist | 100 | 0.9 ± 0.1 | 160 ± 9 | 2.1 ± 0.4* |
*Data are presented as mean ± SE. P < 0.05 compared with vehicle. Measurements were taken at the end of the 2-week study.
Experimental Protocols
The following are detailed, representative protocols for conducting studies with L-152804 in a high-fat diet-induced obesity model, based on published methodologies.
Diet-Induced Obesity (DIO) Mouse Model Protocol
This protocol describes the induction of obesity in mice using a high-fat diet.[5][9][10]
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (e.g., 10 kcal% fat)
-
High-fat diet (HFD), e.g., moderately high-fat diet with 32.6% calories from fat or a 60 kcal% fat diet.[5][9]
-
Animal caging with bedding, food hoppers, and water bottles.
-
Animal scale
Procedure:
-
Acclimation: Upon arrival, house mice in groups of 3-5 per cage and allow them to acclimate for at least one week. Provide ad libitum access to standard chow and water. Maintain a 12-hour light/dark cycle at a controlled temperature (22-24°C).
-
Baseline Measurements: After acclimation, record the initial body weight of each mouse.
-
Dietary Intervention: Randomize mice into two groups: a control group that continues on the standard chow diet and an experimental group that is switched to the high-fat diet.
-
Induction of Obesity: Maintain the mice on their respective diets for 8-16 weeks. Monitor body weight weekly. Mice on the HFD are considered obese when they have a significantly higher body weight (typically 15-20% greater) than the control group.[5]
-
Monitoring: Throughout the study, monitor the health of the animals daily. Measure food and water intake weekly by weighing the remaining food and water.
L-152804 Administration Protocol
This protocol details the oral administration of L-152804 to DIO mice.[9][11]
Materials:
-
L-152804
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in distilled water)[9]
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
DIO mice from Protocol 1
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of L-152804 in the vehicle at the desired concentrations (e.g., 3 mg/mL and 10 mg/mL for 30 and 100 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
Animal Grouping: Once the mice have developed diet-induced obesity, divide them into treatment groups (e.g., vehicle, L-152804 low dose, L-152804 high dose), ensuring that the average body weight is similar across all groups.
-
Administration: Administer the prepared L-152804 suspension or vehicle to the mice once daily via oral gavage.[9] The volume of administration should be based on the individual mouse's body weight.
-
Treatment Duration: Continue the daily administration for the planned duration of the study (e.g., 2 weeks).[9]
-
Monitoring: Continue to monitor body weight, food intake, and water intake daily or weekly as required by the study design.
Blood and Tissue Collection Protocol
This protocol outlines the collection of blood and adipose tissue for subsequent analysis.[5][9]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Collection tubes (e.g., EDTA-coated microtubes for plasma)
-
Surgical scissors and forceps
-
Phosphate-buffered saline (PBS)
-
Liquid nitrogen or dry ice
-
Centrifuge
Procedure:
-
Fasting: Fast the mice for a predetermined period (e.g., 4-6 hours) before sample collection.
-
Anesthesia: Anesthetize the mice using an appropriate method.
-
Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Tissue Collection: Following blood collection, euthanize the mouse by an approved method (e.g., cervical dislocation). Dissect out the desired adipose tissue depots (e.g., mesenteric, epididymal, retroperitoneal).
-
Tissue Processing: Rinse the collected adipose tissue in cold PBS, blot dry, and weigh. For molecular or biochemical analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C. For histological analysis, fix the tissue in 10% neutral buffered formalin.
Analytical Methods
a. Plasma Glucose and Insulin Measurement
Materials:
-
Commercial glucose assay kit (e.g., glucose oxidase method)
-
Commercial insulin ELISA kit[9]
-
Microplate reader
Procedure:
-
Thaw plasma samples on ice.
-
Follow the manufacturer's instructions for the respective commercial kits to measure the concentrations of glucose and insulin in the plasma samples.
-
Use a microplate reader to measure the absorbance or fluorescence as per the kit's protocol.
-
Calculate the concentrations based on a standard curve generated with known concentrations of glucose and insulin.
Conclusion
The NPY Y5 receptor antagonist L-152804 demonstrates significant potential in mitigating the effects of a high-fat diet in animal models. The provided data indicates its efficacy in reducing body weight gain, adiposity, and improving insulin sensitivity. The detailed protocols offer a framework for researchers to investigate L-152804 and similar compounds, contributing to the development of novel anti-obesity therapeutics. Careful adherence to established methodologies and rigorous data collection are paramount for obtaining reliable and reproducible results in this field of research.
References
- 1. pnas.org [pnas.org]
- 2. High-fat diet-induced obesity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the Y5 neuropeptide Y receptor in feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y and Metabolism Syndrome: An Update on Perspectives of Clinical Therapeutic Intervention Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diet-induced obesity mouse model [bio-protocol.org]
- 7. academic.oup.com [academic.oup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diet-induced obesity murine model [protocols.io]
- 11. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-152804 Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for L-152804, a potent and selective non-peptide neuropeptide Y Y5 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of L-152804?
A1: The recommended solvent for preparing stock solutions of L-152804 is dimethyl sulfoxide (B87167) (DMSO).[1][2] L-152804 is readily soluble in DMSO at concentrations up to 100 mM.[1] Some suppliers report solubility up to 112.5 mg/mL (~307 mM) in DMSO with sonication.[2]
Q2: How should I store L-152804?
A2: L-152804 powder should be stored desiccated at +4°C.[1] Once dissolved in a solvent, it is recommended to prepare aliquots of the stock solution and store them in tightly sealed vials at -20°C or -80°C. For solutions in DMSO, storage at -80°C for up to 6 months to a year is generally acceptable. To avoid degradation from repeated freeze-thaw cycles, use fresh aliquots for your experiments.[3][4]
Q3: I am observing precipitation when I dilute my DMSO stock solution of L-152804 into an aqueous medium for my in vitro assay. What can I do?
A3: This is a common issue with hydrophobic compounds like L-152804. Here are several strategies to address this:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay medium to avoid solvent effects on cells.[5]
-
Stepwise Dilution: Perform serial dilutions in your aqueous buffer rather than adding the DMSO stock directly to the final volume. This gradual change in solvent polarity can help maintain solubility.[5]
-
Use of a Co-solvent: Consider using a co-solvent system. A mixture of DMSO with other organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can sometimes improve solubility upon aqueous dilution.
-
Incorporate Surfactants: Non-ionic surfactants such as Tween 80 can help to create micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility in aqueous solutions.
Q4: Can I use L-152804 for in vivo studies? How should I formulate it?
A4: Yes, L-152804 is orally active and can be used for in vivo studies.[1][6][7] A common formulation for oral administration involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] It is recommended to prepare this formulation fresh on the day of use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays | Poor solubility leading to variable effective concentrations. | Visually inspect all solutions for precipitation before and during the experiment. Consider determining the kinetic and thermodynamic solubility of L-152804 in your specific assay medium. |
| Low potency or efficacy observed | The compound may not be fully dissolved in the aqueous assay buffer, leading to a lower actual concentration than intended. | Re-evaluate your dilution method. Try pre-warming the aqueous medium before adding the L-152804 stock solution while vortexing. Consider using a formulation with a solubilizing agent if compatible with your experimental setup. |
| Cell toxicity observed at higher concentrations | The solvent (e.g., DMSO) may be causing toxicity, or the compound itself may have cytotoxic effects at high concentrations. | Run a solvent toxicity control with the same final concentration of DMSO (or other solvents) used in your experiment. Ensure the final DMSO concentration is kept below 0.5%.[5] |
Data Presentation
L-152804 Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mM (36.65 mg/mL) | Some sources report up to 112.5 mg/mL (~307 mM) with sonication.[2] |
| Water | < 0.1 mg/mL (Insoluble)[3] | L-152804 is poorly soluble in aqueous solutions. |
L-152804 In Vivo Formulation
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
| Resulting L-152804 Concentration | 4 mg/mL (10.92 mM) |
| Note: | Sonication is recommended to aid dissolution.[2] |
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution of L-152804 in DMSO
-
Materials: L-152804 powder (MW: 366.46 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of L-152804 powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 36.65 mg of L-152804.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication may be used to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Preparing a Working Solution for In Vitro Assays
-
Materials: 100 mM L-152804 stock solution in DMSO, sterile aqueous assay buffer.
-
Procedure (for a final concentration of 10 µM with 0.1% DMSO):
-
Prepare an intermediate dilution of the 100 mM stock solution. For example, dilute the stock solution 1:100 in DMSO to obtain a 1 mM solution.
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of the pre-warmed aqueous assay buffer.
-
Vortex the working solution immediately and thoroughly.
-
Visually inspect for any signs of precipitation before adding to your assay.
-
Visualizations
NPY Y5 Receptor Signaling Pathway
Neuropeptide Y (NPY) binds to its G-protein coupled receptor, Y5, initiating a cascade of intracellular signaling events. L-152804 acts as an antagonist, blocking this interaction. The Y5 receptor can couple to different G-proteins, leading to the modulation of several downstream effectors.
Caption: Simplified signaling pathway of the NPY Y5 receptor and its antagonism by L-152804.
Experimental Workflow for Assessing L-152804 Solubility Issues
This workflow outlines the steps to troubleshoot solubility problems when preparing L-152804 for in vitro experiments.
Caption: A logical workflow for troubleshooting L-152804 solubility issues in experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. L 152804 | Neuropeptide Y Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. aacrjournals.org [aacrjournals.org]
- 7. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing L-152804 dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of L-152804, a potent and selective neuropeptide Y (NPY) Y5 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-152804?
A1: L-152804 is a selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] It functions by binding to the Y5 receptor, thereby blocking the downstream signaling typically initiated by the endogenous ligand, NPY. The Y5 receptor is a G-protein coupled receptor (GPCR) implicated in the regulation of food intake.[1][3] By antagonizing this receptor, L-152804 can modulate feeding behavior and energy expenditure.[2]
Q2: What is the selectivity profile of L-152804?
A2: L-152804 exhibits high selectivity for the Y5 receptor. It has been shown to have low affinity for other NPY receptor subtypes, including Y1, Y2, and Y4, with a selectivity of over 300-fold for the Y5 receptor compared to the others.[2]
Q3: What are the recommended starting doses for in vivo and in vitro experiments?
A3: Based on published studies, the following are suggested starting doses. However, optimal dosage will depend on the specific experimental model and research question.
| Administration Route | Organism | Recommended Starting Dose | Reference |
| Oral (p.o.) | Rat | 10 mg/kg | [1] |
| Oral (p.o.) | Mouse (diet-induced obese) | 10-30 mg/kg | [4] |
| Intracerebroventricular (i.c.v.) | Rat | 30 µg | [1] |
| In vitro (cell-based assays) | - | 100 nM - 1 µM | [1][4] |
Q4: How should I prepare and store L-152804?
A4: L-152804 is typically supplied as a solid. For in vitro experiments, stock solutions can be prepared in DMSO. For in vivo oral administration, it can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] It is recommended to prepare fresh solutions for in vivo experiments on the day of use.[5] Stock solutions should be stored at -20°C or -80°C to prevent degradation.[5]
Troubleshooting Guide
Problem 1: No significant effect on food intake is observed after oral administration.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | The initial dose may be too low for your specific animal model or experimental conditions. Perform a dose-response study to determine the optimal effective dose. Doses up to 30 mg/kg have been used in mice.[4] |
| Poor Bioavailability | While L-152804 is orally active, formulation can impact absorption. Ensure the compound is fully dissolved in the vehicle. Consider using a different vehicle composition if solubility is an issue. |
| Timing of Administration | The timing of administration relative to the feeding period can be critical. Administer the compound at a consistent time before the dark cycle (for nocturnal feeders) when food intake is highest. |
| Animal Model Resistance | The specific animal strain or genetic background might influence the response to Y5 receptor antagonism. Review literature for studies using your specific model. |
Problem 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent administration of the compound. For oral gavage, ensure the entire dose is delivered. |
| Animal Stress | Stress can significantly impact feeding behavior. Acclimatize animals to handling and experimental procedures to minimize stress-induced variability. |
| Dietary Factors | The composition of the diet can influence the effects of Y5 receptor antagonists. Ensure all animals are on the same standardized diet. |
Problem 3: Off-target effects are suspected.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Although L-152804 is selective, very high concentrations could potentially interact with other receptors. If using high doses, consider running control experiments with a structurally unrelated Y5 antagonist to confirm the observed effects are Y5-mediated. |
| Metabolite Activity | The in vivo metabolites of L-152804 may have their own biological activity. While challenging to address directly, being aware of this possibility is important when interpreting results. |
Experimental Protocols & Data
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of L-152804 for the Y5 receptor.
Methodology:
-
Prepare cell membranes from a cell line stably expressing the human Y5 receptor (e.g., CHO or COS cells).[1]
-
Incubate the cell membranes with a constant concentration of a radiolabeled ligand that binds to the Y5 receptor (e.g., [¹²⁵I]PYY).
-
Add increasing concentrations of L-152804 to the incubation mixture.
-
After incubation, separate the bound from unbound radioligand by filtration.
-
Measure the amount of bound radioactivity using a gamma counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Quantitative Data Summary:
| Receptor | Ligand | Ki (nM) | Reference |
| Human Y5 | [¹²⁵I]PYY | 26 | [1] |
| Rat Y5 | [¹²⁵I]PYY | 31 | [1] |
In Vivo Food Intake Study in Rodents
Objective: To evaluate the effect of L-152804 on food intake.
Methodology:
-
House rodents individually to allow for accurate food intake measurement.
-
Acclimatize the animals to the housing conditions and handling for at least one week.
-
Administer L-152804 or vehicle via the desired route (e.g., oral gavage).
-
Provide a pre-weighed amount of food at the time of administration.
-
Measure the remaining food at specific time points (e.g., 2, 4, 8, and 24 hours) post-administration to determine cumulative food intake.
-
Account for any spillage by placing a collection tray under the food hopper.
Quantitative Data Summary:
| Model | Agonist | L-152804 Dose | Effect on Food Intake | Reference |
| Satiated SD Rats | i.c.v. bovine Pancreatic Polypeptide (bPP) | 30 µg (i.c.v.) | Significant inhibition | [1] |
| Satiated SD Rats | i.c.v. NPY | 30 µg (i.c.v.) | No significant inhibition | [1] |
| Diet-induced Obese Mice | - | 10-30 mg/kg (p.o.) | Dose-dependent inhibition | [4] |
Visualizations
Caption: NPY Y5 Receptor Signaling Pathway and L-152804 Inhibition.
Caption: In Vivo Food Intake Study Workflow.
References
L-152804 off-target effects and how to mitigate them
Welcome to the technical support center for L-152804. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of L-152804 and best practices to mitigate them in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-152804 and what is its primary target?
L-152804 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] It is orally active and can penetrate the brain, making it a valuable tool for studying the physiological roles of the Y5 receptor, particularly in the regulation of food intake and energy expenditure.[1][2][3]
Q2: What are the known off-target effects of L-152804?
Q3: How can I be confident that the observed effects in my experiment are due to Y5 receptor antagonism and not off-target effects?
To ensure that the experimental results are due to on-target Y5 receptor antagonism, it is crucial to incorporate rigorous controls and validation steps. Here are some key strategies:
-
Use a control compound: Include a structurally similar but inactive analog of L-152804 as a negative control. This helps to rule out effects caused by the chemical scaffold itself.
-
Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the NPY Y5 receptor in your cellular model. The biological effect of L-152804 should be absent in cells lacking the Y5 receptor.
-
Rescue experiments: In a Y5 receptor knockout or knockdown system, reintroducing the Y5 receptor should restore the responsiveness to L-152804.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments. | 1. Variability in compound concentration. 2. Cell line instability or passage number effects. 3. Subtle off-target effects at the concentration used. | 1. Prepare fresh dilutions of L-152804 from a validated stock for each experiment. 2. Use cells within a defined low passage number range and regularly check for target expression. 3. Perform a dose-response curve to determine the minimal effective concentration and use the lowest possible concentration that elicits the desired on-target effect. |
| Observed cellular toxicity. | 1. High concentrations of L-152804 leading to off-target effects. 2. Solvent (e.g., DMSO) toxicity. 3. Cell line-specific sensitivity. | 1. Conduct a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration of L-152804. 2. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.1-0.5%). 3. Test the compound on a different cell line that also expresses the Y5 receptor. |
| Discrepancy between results with L-152804 and genetic knockdown of the Y5 receptor. | 1. Incomplete knockdown of the Y5 receptor. 2. Potential off-target effect of L-152804. 3. Compensation mechanisms in the genetically modified cells. | 1. Verify the knockdown efficiency at the protein level using Western blot or flow cytometry. 2. Refer to the strategies in FAQ Q3 to validate the on-target effect. Consider performing a broader off-target screening if the discrepancy persists. 3. Use an inducible knockdown system to minimize long-term compensatory changes. |
Data Presentation
Table 1: Selectivity Profile of L-152804 for Human NPY Receptors
| Receptor Subtype | Binding Affinity (Ki) |
| hY5 | 26 nM |
| hY1 | > 10,000 nM |
| hY2 | > 10,000 nM |
| hY4 | > 10,000 nM |
Data compiled from publicly available resources.[1][2]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine L-152804 Selectivity
Objective: To determine the binding affinity (Ki) of L-152804 for the human NPY Y5 receptor and its selectivity against other NPY receptor subtypes (Y1, Y2, Y4).
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human NPY receptor subtypes (Y1, Y2, Y4, Y5).
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or another suitable high-affinity radioligand for NPY receptors.
-
L-152804
-
Non-specific binding control: A high concentration of a non-labeled NPY receptor agonist or antagonist (e.g., 1 µM NPY).
-
Assay buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Compound Dilution: Prepare a serial dilution of L-152804 in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki.
-
Assay Setup: In a 96-well plate, combine:
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Varying concentrations of L-152804 (or vehicle for total binding).
-
A high concentration of a non-labeled ligand for determining non-specific binding.
-
Cell membranes expressing the target receptor.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the L-152804 concentration.
-
Determine the IC50 value (the concentration of L-152804 that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Simplified NPY Y5 receptor signaling pathway and the inhibitory action of L-152804.
References
Technical Support Center: Enhancing the Bioavailability of L-152,804
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the selective neuropepeptide Y (NPY) Y5 receptor antagonist, L-152,804.
Frequently Asked Questions (FAQs)
Q1: What is L-152,804 and why is its bioavailability a concern?
A1: L-152,804 is a potent and selective non-peptide antagonist of the neuropeptide Y Y5 receptor, with a Ki value of 26 nM for the human Y5 receptor.[1][2][3] It has demonstrated central activity upon oral administration in vivo, suggesting it can cross the blood-brain barrier.[1][2][3] While described as "orally active," its physicochemical properties, including a molecular weight of 366.46 and high lipophilicity, suggest that like many modern drug candidates, its aqueous solubility may be limited, posing a potential challenge to achieving consistent and optimal oral bioavailability.[1][4] Poor bioavailability can lead to variability in experimental results and hinder the translation of preclinical findings.
Q2: My in vivo experiments with orally administered L-152,804 are showing inconsistent results. Could this be a bioavailability issue?
Q3: What are the general strategies to improve the bioavailability of a poorly soluble compound like L-152,804?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[5][6][7][8] These can be broadly categorized as:
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Particle Size Reduction: Increasing the surface area of the drug powder to enhance dissolution rate.[5][9][10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to improve solubility and dissolution.[5][11]
-
Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle to facilitate absorption via the lymphatic system.[9][12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.[5][7][9]
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of L-152,804 After Oral Dosing
Possible Cause: Poor aqueous solubility and slow dissolution of the crystalline L-152,804 in the gastrointestinal fluids.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the solubility of your L-152,804 batch in various biorelevant media (e.g., Simulated Gastric Fluid, Fasted State Simulated Intestinal Fluid).
-
Attempt Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface-area-to-volume ratio, which can significantly improve the dissolution rate.
-
Formulate a Solid Dispersion: Consider creating a solid dispersion with a hydrophilic carrier. This can be particularly effective for crystalline compounds.
-
Develop a Lipid-Based Formulation: For a lipophilic compound, a Self-Emulsifying Drug Delivery System (SEDDS) can be a highly effective approach to improve absorption.
Issue 2: Evidence of Drug Precipitation in the GI Tract During In Vitro Dissolution Studies
Possible Cause: The drug initially dissolves from the formulation but then precipitates out of the supersaturated solution in the aqueous environment of the GI tract.
Troubleshooting Steps:
-
Incorporate Precipitation Inhibitors: Include hydrophilic polymers (e.g., HPMC, PVP) in your formulation. These polymers can help maintain a supersaturated state and prevent drug precipitation.
-
Optimize Solid Dispersion Carrier: If using a solid dispersion, select a polymer that has a strong interaction with L-152,804 to stabilize the amorphous form and prevent recrystallization.
-
Refine Lipid-Based Formulation: In SEDDS, the choice and ratio of oil, surfactant, and co-surfactant are critical. Fine-tuning the formulation can ensure the drug remains solubilized within the formed micelles upon dispersion.
Data Presentation: Comparison of Formulation Strategies
The following table summarizes hypothetical, yet realistic, pharmacokinetic data from a preclinical study in rats, comparing different formulation approaches for L-152,804.
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 150 ± 35 | 4.0 | 980 ± 210 | 100 |
| Micronized Suspension | 10 | 280 ± 50 | 2.5 | 1850 ± 320 | 189 |
| Solid Dispersion (1:5 Drug-to-Polymer Ratio) | 10 | 550 ± 90 | 1.5 | 4200 ± 550 | 429 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 720 ± 110 | 1.0 | 5850 ± 700 | 597 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Micronized L-152,804 Suspension
-
Objective: To reduce the particle size of L-152,804 to the micron range to enhance its dissolution rate.
-
Materials: L-152,804, 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) solution, Zirconium oxide beads (0.5 mm), High-speed homogenizer or ball mill.
-
Method:
-
Prepare a 1% (w/v) slurry of L-152,804 in the 0.5% HPMC solution.
-
Add zirconium oxide beads to the slurry at a 1:1 volume ratio.
-
Mill the suspension at 2000 RPM for 4 hours at 4°C.
-
Periodically sample the suspension to check for particle size using laser diffraction until the desired size (e.g., <10 µm) is achieved.
-
Separate the milled suspension from the beads.
-
The final suspension is ready for oral gavage.
-
Protocol 2: Formulation of an L-152,804 Solid Dispersion via Spray Drying
-
Objective: To create an amorphous solid dispersion of L-152,804 in a hydrophilic polymer to improve its solubility and dissolution.
-
Materials: L-152,804, Polyvinylpyrrolidone K30 (PVP K30), Dichloromethane (B109758), Methanol (B129727), Spray dryer.
-
Method:
-
Dissolve L-152,804 and PVP K30 (at a 1:5 ratio) in a 1:1 mixture of dichloromethane and methanol to create a 5% (w/v) total solids solution.
-
Ensure complete dissolution of both components.
-
Set the spray dryer parameters: Inlet temperature at 80°C, outlet temperature at 50°C, and a solution feed rate of 5 mL/min.
-
Spray dry the solution to obtain a fine powder.
-
Collect the resulting solid dispersion powder and store it in a desiccator.
-
Characterize the solid dispersion for drug content, amorphous nature (via XRD or DSC), and dissolution properties.
-
Protocol 3: Development of an L-152,804 Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To formulate a lipid-based system that forms a microemulsion upon contact with gastrointestinal fluids, enhancing L-152,804 solubilization and absorption.
-
Materials: L-152,804, Capryol 90 (oil), Kolliphor RH 40 (surfactant), Transcutol HP (co-surfactant).
-
Method:
-
Determine the solubility of L-152,804 in various oils, surfactants, and co-surfactants to select the best components.
-
Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion.
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Based on the phase diagram, prepare the SEDDS formulation by mixing Capryol 90, Kolliphor RH 40, and Transcutol HP (e.g., in a 30:40:30 ratio).
-
Add L-152,804 to the vehicle and mix gently until a clear, homogenous solution is formed. The drug loading will depend on its solubility in the chosen system.
-
The final formulation can be encapsulated in soft gelatin capsules or administered directly.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: NPY Y5 receptor signaling cascade and the inhibitory action of L-152,804.
Caption: A logical workflow for selecting and evaluating a bioavailability enhancement strategy.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. upm-inc.com [upm-inc.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. dovepress.com [dovepress.com]
- 11. SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients [drug-dev.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-152,804 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using L-152,804 in in vivo experiments. The information is tailored to address specific issues that may be encountered during experimental procedures.
General Information
L-152,804 is a potent, selective, and orally active non-peptide antagonist of the neuropeptide Y (NPY) Y5 receptor.[1][2][3] It is a valuable tool for investigating the physiological roles of the Y5 receptor, particularly in the regulation of food intake and energy homeostasis.[1][2][4]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 366.46 g/mol | [2][3] |
| Formula | C₂₃H₂₆O₄ | [2][3] |
| CAS Number | 6508-43-6 | [2][3] |
| Purity | ≥98% | [2][3] |
| Solubility | Soluble to 100 mM in DMSO | [2][3] |
| Storage | Desiccate at +4°C | [2] |
Receptor Binding Affinity and Selectivity
L-152,804 exhibits high affinity for the NPY Y5 receptor and has been shown to be highly selective over other NPY receptor subtypes.[2][3][5]
| Receptor | Kᵢ (nM) | Selectivity | Source |
| Human Y5 | 26 | - | [1][5] |
| Rat Y5 | 31 | - | [1][5] |
| Human Y1 | >10,000 | >380-fold | [1][5] |
| Human Y2 | >10,000 | >380-fold | [1][5] |
| Human Y4 | >10,000 | >380-fold | [1][5] |
Mechanism of Action: NPY Y5 Receptor Antagonism
Neuropeptide Y (NPY) is a key neurotransmitter involved in appetite regulation. When NPY binds to the Y5 receptor in the hypothalamus, it triggers a signaling cascade that leads to an increase in food intake. L-152,804 acts as a competitive antagonist at the Y5 receptor, blocking NPY from binding and thereby inhibiting its orexigenic (appetite-stimulating) effects.
Caption: Mechanism of L-152,804 as a Y5 receptor antagonist.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: How should I prepare L-152,804 for oral administration in rodents?
A1: L-152,804 is soluble in DMSO, but using high concentrations of DMSO for in vivo studies can be toxic. A common issue is the precipitation of the compound when a DMSO stock is diluted into an aqueous vehicle.
Recommended Vehicle: A suspension or solution can be prepared. A suggested vehicle for oral gavage is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
Preparation Protocol:
-
First, dissolve L-152,804 in DMSO to create a concentrated stock solution.
-
In a separate tube, mix the PEG300, Tween-80, and saline.
-
Slowly add the DMSO stock solution to the aqueous mixture while vortexing to prevent precipitation.
-
If precipitation occurs, gentle heating and/or sonication may help to redissolve the compound.[6]
-
It is recommended to prepare the working solution fresh on the day of the experiment.[6]
Q2: I am not observing the expected anorexigenic (appetite-reducing) effect. What could be the problem?
A2: Several factors could contribute to a lack of efficacy. Here is a troubleshooting guide:
Caption: Troubleshooting logic for lack of anorexigenic effect.
-
Dose and Route: Ensure you are using an effective dose and route of administration. Oral administration at 10 mg/kg has been shown to be effective at inhibiting food intake evoked by a Y5 agonist.[1][5]
-
Compound Stability and Solubility: L-152,804 should be stored desiccated at +4°C.[2][3] Ensure the compound is fully dissolved or homogenously suspended in your vehicle before administration.
-
Experimental Model: The anorexigenic effects of L-152,804 are most pronounced in models of diet-induced obesity.[2][4] It may not significantly affect food intake in lean animals on a standard diet.[4]
-
Stimulus for Feeding: L-152,804 has been shown to inhibit food intake induced by bovine pancreatic polypeptide (bPP), a Y4/Y5 agonist.[1][5] However, it may not significantly inhibit feeding induced by intracerebroventricular (i.c.v.) administration of NPY, which also acts on Y1 and Y2 receptors.[1][5]
Q3: What are the expected pharmacokinetic properties of L-152,804?
A3: L-152,804 is characterized as being orally bioavailable and brain-penetrant.[1][5] Oral administration in rats leads to a time- and dose-dependent increase in Y5 receptor occupancy in the brain.[5] This indicates that the compound can cross the blood-brain barrier to exert its effects centrally.
Q4: Are there any known off-target effects I should be aware of?
A4: L-152,804 is a highly selective Y5 receptor antagonist. It shows over 300-fold selectivity for the Y5 receptor compared to Y1, Y2, and Y4 receptors.[2][3] At a concentration of 10 µM, it did not show significant affinity for these other receptor subtypes.[1][5] This high selectivity minimizes the likelihood of off-target effects mediated by other NPY receptors.
Experimental Protocols
Protocol: Inhibition of bPP-Induced Feeding in Satiated Rats
This protocol is adapted from studies demonstrating the in vivo efficacy of L-152,804.[1][5]
1. Animals:
-
Male Sprague-Dawley rats.
-
House individually and acclimate to the experimental conditions.
-
Maintain on a standard diet and water ad libitum.
2. Materials:
-
L-152,804
-
Bovine pancreatic polypeptide (bPP)
-
Vehicle for L-152,804 (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Saline for bPP
-
Oral gavage needles
-
Intracerebroventricular (i.c.v.) injection supplies (if applicable)
3. Experimental Workflow:
Caption: Workflow for an in vivo feeding study with L-152,804.
4. Procedure:
-
Habituation: For several days prior to the experiment, habituate the animals to the oral gavage procedure using the vehicle solution.
-
Fasting: Ensure animals are satiated (have free access to food) before the experiment begins.
-
L-152,804 Administration: Administer L-152,804 or vehicle via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Pre-treatment Time: Allow for drug absorption. A pre-treatment time of 60 minutes is suggested.
-
Agonist Administration: Administer bPP (a Y5 receptor agonist) or saline via i.c.v. injection to stimulate feeding.
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Food Intake Measurement: Immediately after agonist administration, present a pre-weighed amount of food. Measure the amount of food consumed at specified time points (e.g., 1, 2, and 4 hours).
-
Data Analysis: Compare the food intake between the different treatment groups (Vehicle + Saline, Vehicle + bPP, L-152,804 + bPP) using appropriate statistical methods (e.g., ANOVA).
5. Expected Outcome: Rats treated with bPP should show a significant increase in food intake compared to the saline group. Pre-treatment with L-152,804 is expected to significantly inhibit the bPP-induced increase in food consumption.[1][5]
References
- 1. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. L-152,804 | NPY Receptors | Tocris Bioscience [tocris.com]
- 4. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
L-152804 Technical Support Center: Stability and Storage Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of L-152804. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of L-152804?
A1: L-152804 powder should be stored desiccated at +4°C for short-term storage.[1][2][3] For long-term storage, it is recommended to store the powder at -20°C, which can maintain its stability for up to three years.[4][5]
Q2: What is the recommended solvent for dissolving L-152804?
A2: The recommended solvent for L-152804 is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 100 mM (36.65 mg/mL) or even higher, with some suppliers indicating solubility up to 125 mg/mL (341.11 mM).[1][2][4][5] L-152804 is considered insoluble in water.[4]
Q3: How should I prepare and store stock solutions of L-152804?
A3: It is crucial to prepare stock solutions with care to maintain the compound's integrity. Once dissolved in DMSO, it is recommended to aliquot the solution into single-use vials to prevent product inactivation from repeated freeze-thaw cycles.[4]
Q4: What are the recommended storage conditions and stability for L-152804 stock solutions?
A4: For optimal stability, L-152804 stock solutions in DMSO should be stored at low temperatures. Based on supplier recommendations, the following storage conditions are advised:
-
-20°C: The solution is stable for up to 1 month.[4]
-
-80°C: The solution can be stored for up to 6 months.[4]
Some suppliers suggest that at -20°C, the solution can be stable for up to 1 year, and at -80°C, for up to 2 years.[4] It is always best to refer to the batch-specific data on the Certificate of Analysis provided by the supplier.
Troubleshooting Guide
Issue 1: My L-152804 precipitated out of the aqueous buffer after dilution from a DMSO stock.
-
Cause: L-152804 has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may crash out if its solubility limit is exceeded.
-
Solutions:
-
Decrease the final concentration: Try using a lower final concentration of L-152804 in your assay.
-
Optimize DMSO concentration: While minimizing DMSO is often desired in cell-based assays, a slightly higher final concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use a co-solvent system: For in vivo studies, a formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested to achieve a concentration of 4 mg/mL.[5] Sonication may be required to aid dissolution.[5]
-
Issue 2: I am concerned about the stability of my L-152804 stock solution over time.
-
Concern: You are unsure if your stored L-152804 stock solution is still active.
Data Presentation
Table 1: L-152804 Storage Conditions and Stability
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | +4°C | Short-term | Desiccate[1][2][3] |
| -20°C | Up to 3 years | Long-term storage[4][5] | |
| In DMSO | -20°C | Up to 1 month[4] (or up to 1 year) | Aliquot to avoid freeze-thaw cycles[4] |
| -80°C | Up to 6 months[4] (or up to 2 years) | Aliquot to avoid freeze-thaw cycles[4] |
*Longer storage times are suggested by some suppliers, but it is advisable to confirm with batch-specific data.
Table 2: L-152804 Solubility
| Solvent | Maximum Concentration |
| DMSO | 100 mM (36.65 mg/mL)[2] or ≥ 125 mg/mL (341.11 mM)[4] |
| Water | < 0.1 mg/mL (insoluble)[4] |
| In vivo formulation | 4 mg/mL (10.92 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[5] |
Experimental Protocols
Protocol: General Workflow for Assessing Small Molecule Stability in Solution
This protocol provides a general method for researchers who wish to assess the stability of L-152804 in their specific experimental conditions.
Caption: Workflow for assessing the stability of L-152804 in solution.
Signaling Pathways and Logical Relationships
L-152804 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[6][7] Its mechanism of action involves blocking the signaling pathway initiated by the binding of NPY to the Y5 receptor, which is implicated in the regulation of food intake and energy expenditure.
Caption: Antagonistic action of L-152804 on the NPY Y5 receptor signaling pathway.
References
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. captivatebio.com [captivatebio.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
L-152804 Technical Support Center: Troubleshooting Unexpected Results in Feeding Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results with the Neuropeptide Y (NPY) Y5 receptor antagonist, L-152804, in feeding studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-152804?
L-152804 is a potent, selective, and orally active non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2][3] It functions by binding to the Y5 receptor, thereby blocking the downstream signaling pathways that are typically activated by NPY and other agonists. The Y5 receptor is considered a key "feeding" receptor located in the hypothalamus, and its antagonism is expected to reduce food intake.[1]
Q2: What is the selectivity profile of L-152804?
L-152804 exhibits high selectivity for the Y5 receptor. It has a significantly lower affinity for other NPY receptor subtypes, such as Y1, Y2, and Y4, with a more than 300-fold selectivity for Y5 over these other receptors.[2]
Q3: Is L-152804 effective in reducing food intake in all experimental models?
No, and this is a critical point. While L-152804 has been shown to reduce food intake and body weight in diet-induced obese mice, it does not significantly affect the body weight of lean mice on a standard diet or certain genetically obese models.[4][5] Furthermore, its effectiveness can depend on the specific agonist used to stimulate feeding.
Troubleshooting Guide: Unexpected Experimental Outcomes
Issue 1: L-152804 fails to inhibit NPY-induced food intake.
This is a well-documented yet unexpected finding.[1][3] While L-152804 is a potent Y5 antagonist, it does not significantly block the increase in food intake caused by direct intracerebroventricular (i.c.v.) injection of NPY.
Possible Explanations & Solutions:
-
Redundant NPY Signaling: NPY is an agonist for multiple receptors, including Y1, Y2, and Y5.[1][3] The potent orexigenic (appetite-stimulating) effect of NPY may be primarily mediated by the Y1 receptor, thus bypassing the Y5 receptor blockade by L-152804.
-
Experimental Design: The dose of NPY used may be high enough to overcome the competitive antagonism of L-152804 at the Y5 receptor while still potently activating other NPY receptors.
-
Troubleshooting Step: Perform a dose-response curve for both NPY and L-152804 to determine the optimal concentrations for your specific experimental setup.
-
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of L-152804
| Receptor Subtype | Species | Parameter | Value | Reference |
| Y5 | Human | Ki | 26 nM | [1][3] |
| Y5 | Rat | Ki | 31 nM | [1][3] |
| Y5 | Human | IC50 (vs. NPY) | 210 nM | [1][3] |
| Y1, Y2, Y4 | Human | Affinity | >300-fold selectivity for Y5 | [2] |
Table 2: Summary of Key In Vivo Feeding Study Results with L-152804
| Animal Model | Feeding Stimulus | L-152804 Effect on Food Intake | Reference |
| Satiated SD Rats | i.c.v. bovine pancreatic peptide (bPP) | Significant Inhibition | [1][3] |
| Satiated SD Rats | i.c.v. Neuropeptide Y (NPY) | No Significant Inhibition | [1][3] |
| Diet-Induced Obese Mice | - | Causes Weight Loss | [2][4][6] |
| Lean Mice (regular diet) | - | No Effect on Body Weight | [4][5] |
Experimental Protocols
Protocol 1: Evaluation of L-152804 on Agonist-Induced Feeding in Rats
This protocol is a generalized representation based on published studies.[1][3]
-
Animal Model: Male Sprague-Dawley (SD) rats, satiated with free access to food and water.
-
Drug Administration:
-
L-152804: Administered either intracerebroventricularly (i.c.v.) at a dose of 30 µg or orally (p.o.) at 10 mg/kg.
-
Feeding Agonist: Administered i.c.v.
-
NPY (Y1/Y2/Y5 agonist): 5 µg
-
bovine Pancreatic Polypeptide (bPP; Y4/Y5 agonist): 5 µg
-
-
-
Procedure:
-
Administer L-152804 or vehicle control.
-
After a suitable pre-treatment time, administer the feeding agonist (NPY or bPP).
-
Measure cumulative food intake at regular intervals (e.g., 1, 2, and 4 hours) post-agonist injection.
-
-
Data Analysis: Compare food intake between the vehicle-treated and L-152804-treated groups for each agonist using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Diagram 1: NPY Signaling Pathways in Feeding Regulation
References
- 1. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L 152804 | Neuropeptide Y Receptor | TargetMol [targetmol.com]
Technical Support Center: L-152804 Administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the administration of L-152804, a potent and selective neuropeptide Y Y5 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is L-152804 and what is its primary mechanism of action?
A1: L-152804 is a potent, selective, non-peptide antagonist of the neuropeptide Y (NPY) Y5 receptor.[1][2][3] Its primary mechanism of action is to block the signaling of NPY and other endogenous ligands at the Y5 receptor, a G-protein coupled receptor implicated in the regulation of food intake and energy homeostasis.[1][4][5]
Q2: What are the key research applications for L-152804?
A2: L-152804 is primarily used in research to investigate the physiological roles of the NPY Y5 receptor. Key applications include studies on:
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Regulation of food intake and obesity.[6]
-
Energy expenditure and metabolism.[2]
-
Alcohol self-administration.[2]
-
Cell growth and migration in cancer models.[1]
Q3: Is L-152804 selective for the Y5 receptor?
A3: Yes, L-152804 displays high selectivity for the human Y5 receptor. It has been shown to have over 300-fold selectivity for the Y5 receptor compared to the Y1, Y2, and Y4 receptors.[2][3] At a concentration of 10 µM, it did not show significant affinity for human Y1, Y2, and Y4 receptors.[7][8]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solutions
Question: I am observing precipitation when I dilute my L-152804 stock solution in my cell culture media or aqueous buffer. What is causing this and how can I prevent it?
Answer: This is a common issue due to the hydrophobic nature of L-152804. Precipitation, or "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment upon dilution of the DMSO stock.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of L-152804 in the aqueous medium is above its solubility limit. | Determine the maximum soluble concentration of L-152804 in your specific medium through a solubility test. Start with a lower final concentration and titrate upwards. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous solution can cause rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume. Always add the compound solution to the medium, not the other way around, while gently vortexing. |
| Low Temperature of Media | The solubility of many compounds, including L-152804, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for dilutions. |
| Interaction with Media Components | L-152804 may interact with salts, proteins, or other components in the media, forming insoluble complexes. | If precipitation persists, consider trying a different basal media formulation. You can also try formulating L-152804 with a solubilizing agent, such as Tween-80 or PEG300, for in vivo preparations, which may also be adapted for certain in vitro experiments. |
Issue 2: Inconsistent or No Biological Effect
Question: I am not observing the expected biological effect of L-152804 in my experiments. What could be the reason?
Answer: Several factors can contribute to a lack of efficacy. Systematically troubleshooting your experimental setup is key.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Degradation | Improper storage of L-152804 can lead to its degradation and loss of activity. | Store the solid compound desiccated at +4°C.[1] For stock solutions in DMSO, store in tightly sealed aliquots at -20°C for up to one month or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles. |
| Suboptimal Concentration | The concentration of L-152804 used may be too low to effectively antagonize the Y5 receptor in your specific system. | Perform a dose-response experiment to determine the optimal effective concentration. IC50 values from the literature can serve as a starting point, but empirical determination is recommended for each new cell line or experimental model. |
| Low Y5 Receptor Expression | The cell line or animal model you are using may not express the Y5 receptor at a high enough level for L-152804 to elicit a measurable effect. | Verify Y5 receptor expression in your model system using techniques such as qPCR, Western blot, or immunohistochemistry. |
| Experimental Design | The experimental endpoint may not be sensitive to Y5 receptor antagonism, or the timing of administration and measurement may be off. | Review the literature for established protocols and expected timelines for the biological effects of Y5 receptor antagonism in similar models. Ensure your positive and negative controls are working as expected. |
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| Ki (Binding Affinity) | Human Y5 Receptor | 26 nM | [2] |
| Rat Y5 Receptor | 31 nM | [7] | |
| IC50 (Functional Antagonism) | Human Y5 Receptor (NPY-induced Ca2+ increase) | 210 nM | [7] |
| In Vivo Oral Administration Dose | Satiated Sprague-Dawley Rats (inhibition of bPP-evoked food intake) | 10 mg/kg | [7] |
| In Vivo Intracerebroventricular (i.c.v.) Administration Dose | Satiated Sprague-Dawley Rats (inhibition of bPP-evoked food intake) | 30 µg | [7] |
Experimental Protocols
Preparation of L-152804 Stock Solution
-
Materials: L-152804 powder, Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Allow the vial of L-152804 powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of L-152804 in DMSO. A concentration of 10-100 mM is typically achievable.[1] For example, to prepare a 10 mM stock solution, dissolve 3.66 mg of L-152804 (MW: 366.46 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
-
Storage: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage.
In Vitro Cell-Based Assay Protocol (General)
This protocol provides a general framework for assessing the effect of L-152804 on NPY-induced cellular responses.
-
Cell Seeding: Plate your cells of interest (e.g., a cell line endogenously expressing or transfected with the Y5 receptor) in a suitable multi-well plate at a density that allows for optimal growth and response.
-
Cell Starvation (Optional): Depending on the assay, you may need to serum-starve the cells for a few hours to reduce basal signaling.
-
Pre-treatment with L-152804:
-
Prepare a working solution of L-152804 in pre-warmed (37°C) cell culture medium. To avoid precipitation, perform a serial dilution as described in the troubleshooting guide.
-
Add the L-152804 working solution to the cells and incubate for a predetermined time (e.g., 30-60 minutes) to allow for receptor binding.
-
-
Stimulation with NPY:
-
Prepare a working solution of NPY in pre-warmed cell culture medium.
-
Add the NPY solution to the cells at a concentration known to elicit a response.
-
-
Endpoint Measurement: After the appropriate incubation time, measure the desired cellular response. This could include:
-
Calcium mobilization: Using a fluorescent calcium indicator.
-
cAMP levels: Using a cAMP assay kit.
-
ERK phosphorylation: Via Western blot or ELISA.
-
Cell migration or proliferation: Using standard cell biology assays.
-
-
Controls: Include appropriate controls, such as vehicle-treated cells, cells treated with NPY alone, and cells treated with L-152804 alone.
In Vivo Formulation for Oral Administration
A suggested formulation for oral gavage in rodents is as follows:
-
Materials: L-152804, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure:
-
Prepare a stock solution of L-152804 in DMSO (e.g., 20.8 mg/mL).
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the solvents sequentially.
-
For example, to prepare 1 mL of working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Finally, add 450 µL of Saline to bring the total volume to 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
-
Administration: It is recommended to prepare this formulation fresh on the day of use.
Visualizations
Caption: NPY Y5 Receptor Signaling Pathway and the inhibitory action of L-152804.
Caption: General experimental workflow for an in vitro cell-based assay using L-152804.
References
- 1. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 4. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
L-152804 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of L-152804.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for L-152804?
L-152804 should be stored desiccated at +4°C to minimize degradation. For long-term storage, maintaining a dry, cool environment is crucial to ensure the compound's stability.
2. What is the expected purity of L-152804 upon purchase?
Commercially available L-152804 typically has a purity of ≥98%, often determined by High-Performance Liquid Chromatography (HPLC).
3. In what solvents is L-152804 soluble?
L-152804 is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it to the desired concentration in the aqueous medium.
4. What are the key quality control parameters to assess for L-152804?
The primary quality control parameters for L-152804 include:
-
Purity: Determined by HPLC, should be ≥98%.
-
Identity: Confirmed by techniques such as ¹H NMR and Mass Spectrometry (MS).
-
Appearance: Should be a white to off-white solid.
-
Solubility: Should be fully soluble in DMSO at the specified concentration.
Troubleshooting Guides
HPLC Purity Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No peak or very small peak for L-152804 | Sample degradation | Ensure proper storage conditions were maintained. Prepare a fresh sample from a new stock. |
| Injection issue | Check the autosampler for proper functioning. Manually inject a standard to verify system performance. | |
| Incorrect mobile phase composition | Prepare fresh mobile phase and ensure correct proportions of solvents. | |
| Peak tailing | Column overload | Reduce the injection volume or sample concentration. |
| Column contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). | |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase to ensure L-152804 is in a single ionic state. | |
| Peak fronting | Sample solvent incompatible with mobile phase | Dissolve the sample in the mobile phase or a weaker solvent. |
| Ghost peaks | Contaminated mobile phase or system | Use HPLC-grade solvents and flush the system thoroughly. |
| Carryover from previous injections | Run blank injections between samples. | |
| Retention time drift | Fluctuation in column temperature | Use a column oven to maintain a stable temperature. |
| Inconsistent mobile phase composition | Ensure the mobile phase is well-mixed and degassed. |
¹H NMR Identity Confirmation
| Issue | Potential Cause | Troubleshooting Steps |
| Broad peaks | Sample aggregation | Use a more dilute sample or try a different deuterated solvent. |
| Presence of paramagnetic impurities | Filter the sample through a small plug of celite. | |
| Unexpected peaks | Presence of impurities or residual solvent | Compare the spectrum to a reference standard. Identify common solvent peaks (e.g., DMSO-d₆ at ~2.50 ppm). |
| Incorrect chemical shifts | Incorrect referencing | Re-reference the spectrum to the residual solvent peak. |
Experimental Protocols
Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for determining the purity of L-152804. Optimization may be required based on the specific HPLC system and column used.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
L-152804 sample
-
DMSO (HPLC grade)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of L-152804 in DMSO.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 95 25 95 26 30 | 30 | 30 |
-
-
Analysis: Inject the sample and record the chromatogram. Calculate the purity by dividing the peak area of L-152804 by the total peak area of all components.
Identity Confirmation by ¹H NMR Spectroscopy
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
L-152804 sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of L-152804 in 0.7 mL of DMSO-d₆ in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
-
Data Processing:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
Integrate the peaks and assign them to the protons of the L-152804 structure.
-
Molecular Weight Confirmation by LC-MS
Instrumentation and Materials:
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
L-152804 sample
-
DMSO (LC grade)
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of L-152804 in a 1:1 mixture of Mobile Phase A and B, with a small amount of DMSO to aid dissolution if necessary.
-
LC Conditions: Use a fast gradient (e.g., 5% to 95% B in 5 minutes) to elute the compound.
-
MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
-
Optimize cone voltage and other source parameters for maximum signal intensity.
-
-
Analysis: The expected molecular weight of L-152804 is 366.46 g/mol . Look for the [M+H]⁺ ion at approximately m/z 367.5.
Visualizations
Caption: Quality control workflow for L-152804.
Caption: Potential degradation pathways of L-152804.
Validation & Comparative
A Comparative Guide to NPY Y5 Receptor Antagonists: L-152,804 Versus Key Competitors
For Researchers, Scientists, and Drug Development Professionals
The Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, plays a crucial role in the regulation of food intake and energy homeostasis. Its potential as a therapeutic target for obesity and related metabolic disorders has led to the development of numerous antagonists. This guide provides an objective comparison of L-152,804 with other notable NPY Y5 receptor antagonists, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Quantitative Comparison of NPY Y5 Receptor Antagonists
The following table summarizes the in vitro binding affinities of L-152,804 and its key competitors for the human NPY Y5 receptor. Lower Ki or IC50 values indicate higher binding affinity.
| Compound | Type | Human Y5 Ki (nM) | Human Y5 IC50 (nM) | Selectivity Notes |
| L-152,804 | Non-peptide antagonist | 26[1] | >380-fold selective over human Y1, Y2, and Y4 receptors.[1] | |
| CGP-71683 | Non-peptide antagonist | 1.3[2] | 2.9 | High selectivity over Y1 (>4000 nM) and Y2 (200 nM) receptors.[2] |
| FMS-586 | Non-peptide antagonist | 4.3[3][4] | Highly selective for Y5 over Y1 and Y2 receptors.[3][4] | |
| Lu AA-33810 | Non-peptide antagonist | 1.5 (rat) | ≥ 3300-fold selective over Y1, Y2, and Y4 receptors.[5] | |
| MK-0557 | Non-peptide antagonist | 1.6 | No significant binding to human Y1, Y2, Y4, or mouse Y6 receptors at 10 µM. | |
| NTNCB | Non-peptide antagonist | 8[1] | Potent and selective NPY Y5 receptor antagonist.[1] | |
| Velneperit (S-2367) | Non-peptide antagonist | High Affinity | Orally active and penetrates the blood-brain barrier.[6] |
In Vivo Efficacy in Feeding Studies
The ultimate goal of developing NPY Y5 receptor antagonists is often to modulate food intake. The following is a summary of the in vivo effects of these compounds in animal models of feeding.
-
L-152,804: Orally administered L-152,804 has been shown to cause weight loss in diet-induced obese mice by modulating both food intake and energy expenditure.
-
CGP-71683: This antagonist has been shown to dose-dependently decrease nocturnal and fasting-induced food intake in rats when administered intraperitoneally (1-10 mg/kg).[7] It also blocked the increase in food intake produced by intracerebroventricular injection of NPY.[8]
-
FMS-586: Oral administration of FMS-586 in rats dose-dependently, albeit transiently, suppressed overnight fasting-induced hyperphagia and spontaneous daily food intake.[3][4]
-
Lu AA-33810: This antagonist demonstrated dose-dependent inhibition of feeding in rats following intracerebroventricular injection of a selective NPY Y5 agonist.
-
MK-0557: In a one-year clinical trial, MK-0557 was found to cause modest weight loss.
-
Velneperit (S-2367): Phase II clinical trials showed that velneperit, in combination with a reduced-calorie diet, resulted in a statistically significant reduction in body weight in obese subjects.[2][6][9]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to characterize them.
Caption: NPY Y5 Receptor Signaling Cascade.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of antagonists to the NPY Y5 receptor.
1. Membrane Preparation:
-
Culture cells expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Binding Assay:
-
In a 96-well plate, add the following components in a final volume of 200-250 µL:
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY or a selective Y5 agonist radioligand).
-
Varying concentrations of the unlabeled antagonist (e.g., L-152,804 or other compounds).
-
A known amount of the prepared cell membranes.
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled NPY Y5 agonist or antagonist.
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the antagonist concentration.
-
Fit the data using a non-linear regression analysis to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream effect of NPY Y5 receptor activation.
1. Cell Preparation:
-
Plate cells expressing the NPY Y5 receptor in a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
After the loading period, wash the cells to remove excess dye.
2. Assay Performance:
-
Add varying concentrations of the NPY Y5 receptor antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of an NPY Y5 receptor agonist (e.g., NPY or a selective Y5 agonist) to all wells to stimulate the receptor.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
3. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
This guide provides a foundational comparison of L-152,804 with other key NPY Y5 receptor antagonists. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions. The provided data and protocols should serve as a valuable resource for the design and interpretation of future studies in this important area of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shionogi.com [shionogi.com]
- 3. FMS-586 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Pharmacological characterization and feeding-suppressive property of FMS586 [3-(5,6,7,8-tetrahydro-9-isopropyl-carbazol-3-yl)-1-methyl-1-(2-pyridin-4-yl-ethyl)-urea hydrochloride], a novel, selective, and orally active antagonist for neuropeptide Y Y5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Noninvasive Approaches to the Treatment of Obesity: From Pharmacotherapy to Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
A Comparative Analysis of the Efficacy of L-152,804 and Other Weight-Loss Compounds in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of L-152,804, a selective neuropeptide Y (NPY) Y5 receptor antagonist, with other notable weight-loss compounds. The following sections detail the mechanism of action, quantitative efficacy data from animal models of obesity, and the experimental protocols utilized in these key studies.
Introduction to L-152,804 and Comparator Compounds
L-152,804 is an orally active, selective antagonist of the neuropeptide Y receptor type 5 (Y5R). The NPY system is a critical regulator of energy homeostasis, and the Y5 receptor is believed to mediate the orexigenic (appetite-stimulating) effects of NPY.[1] By blocking this receptor, L-152,804 is hypothesized to reduce food intake and promote weight loss.
This guide compares L-152,804 to a range of other anti-obesity agents with diverse mechanisms of action, including:
-
NPY Y1 Receptor Antagonists: Another class of compounds targeting the NPY system.
-
Tesofensine: A triple monoamine reuptake inhibitor (serotonin, norepinephrine, and dopamine).
-
GLP-1 Receptor Agonists (Liraglutide & Semaglutide): Incretin mimetics that enhance satiety and glucose-dependent insulin (B600854) secretion.
-
Lorcaserin (B1675133): A selective serotonin (B10506) 2C (5-HT2C) receptor agonist that promotes satiety.
-
Orlistat: A pancreatic and gastric lipase (B570770) inhibitor that reduces fat absorption.
-
Phentermine/Topiramate (B1683207): A combination of a sympathomimetic amine anorectic and a drug with multiple mechanisms affecting appetite and satiety.
Quantitative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, providing a comparative overview of the efficacy of L-152,804 and other compounds in rodent models of diet-induced obesity (DIO).
Table 1: Efficacy of NPY Receptor Antagonists in Rodent Models of Obesity
| Compound | Class | Animal Model | Treatment Duration | Dose | Change in Body Weight | Change in Food Intake | Reference |
| L-152,804 | NPY Y5 Antagonist | Diet-Induced Obese (DIO) Mice | Not Specified | Not Specified | Selectively ameliorated body weight gain | Not Specified | [2] |
| NPY Y1 Antagonists | NPY Y1 Antagonist | Rodent Models | Not Specified | Not Specified | Cause weight loss | Not Specified | [1][3] |
| Velneperit (S-2367) | NPY Y5 Antagonist | Not Specified | Not Specified | Not Specified | Modest weight loss in clinical trials | Not Specified | |
| Lu AA33810 | NPY Y5 Antagonist | Rat Model | Not Specified | i.c.v. injection | Dose-dependent inhibition of feeding | Dose-dependent inhibition | [4] |
Table 2: Efficacy of Other Weight-Loss Compounds in Rodent Models of Obesity
| Compound | Class | Animal Model | Treatment Duration | Dose | Change in Body Weight | Change in Food Intake | Reference |
| Tesofensine | Triple Monoamine Reuptake Inhibitor | Diet-Induced Obese (DIO) Rats | 14 days | 2.0 mg/kg/day | Pronounced weight-reducing response | Pronounced anorexigenic response | [5][6] |
| Liraglutide | GLP-1 Receptor Agonist | Juvenile Obese/Hyperglycemic Rats | 20 days | 200 µg/kg/day | Significantly reduced body weight gain | Not Specified | [7] |
| Semaglutide | GLP-1 Receptor Agonist | Diet-Induced Obese (DIO) Mice | 3 weeks | 1-100 nmol/kg | Up to 22% reduction from baseline | Suppressed food intake | [8] |
| Lorcaserin | 5-HT2C Agonist | Diet-Induced Obese (DIO) Rats | 28 days | 1-2 mg/kg b.i.d. | Reduced body weight gain (5.4-7.6% vs 10.6% in vehicle) | Reduced caloric intake | [9] |
| Orlistat | Lipase Inhibitor | High-Fat Diet-Induced Obese Mice | 4 weeks | Not Specified | 3.55g reduction in HFD group | Not Specified | [10] |
| Phentermine/Topiramate | Sympathomimetic/GABA Agonist | Not Specified | Not Specified | Not Specified | Synergistic weight loss in clinical trials | Not Specified | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of L-152,804
Experimental Workflow for a Diet-Induced Obesity Study
Detailed Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment and comparison of anti-obesity compounds. Below is a representative methodology for a preclinical study in a diet-induced obesity (DIO) model.
Objective: To evaluate the efficacy of L-152,804 in reducing body weight and adiposity in a diet-induced obese rodent model.
1. Animal Model:
-
Species: Male C57BL/6J mice, 6-8 weeks of age. This strain is commonly used due to its susceptibility to diet-induced obesity.
-
Housing: Mice are individually housed in a temperature- and light-controlled environment (e.g., 22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
2. Diet and Induction of Obesity:
-
Diets: A high-fat diet (HFD), typically with 45-60% of calories derived from fat, is used to induce obesity. A control group is fed a standard chow or low-fat diet (LFD) with approximately 10% of calories from fat.
-
Induction Period: Mice are fed the HFD for a period of 8-12 weeks to induce a significant increase in body weight and adiposity compared to the LFD-fed control group.
3. Experimental Groups and Treatment:
-
Randomization: Following the obesity induction period, mice are randomized into treatment groups based on body weight to ensure an even distribution.
-
Groups:
-
Vehicle control (receiving the vehicle used to dissolve the compounds).
-
L-152,804 (at least three different dose levels to assess dose-response).
-
Comparator compound(s) (at clinically relevant doses, if known).
-
-
Administration: The compounds are administered daily for a specified period (e.g., 4-8 weeks) via a clinically relevant route, such as oral gavage for orally bioavailable compounds like L-152,804.
4. Efficacy Endpoints:
-
Body Weight: Measured daily or weekly.
-
Food Intake: Measured daily.
-
Body Composition: Assessed at the beginning and end of the treatment period using techniques like EchoMRI or DEXA to quantify fat mass and lean mass.
-
Metabolic Parameters: At the end of the study, blood samples are collected to measure plasma levels of glucose, insulin, leptin, and lipids.
-
Tissue Analysis: Adipose tissue depots (e.g., epididymal, subcutaneous) are dissected and weighed. Liver and other relevant tissues may be collected for histological analysis or gene expression studies.
5. Statistical Analysis:
-
Data are typically analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the effects of different treatments to the vehicle control group. A p-value of <0.05 is generally considered statistically significant.
Conclusion
The available preclinical data suggests that the NPY Y5 receptor antagonist L-152,804 can ameliorate body weight gain in diet-induced obese mice.[2] However, the landscape of anti-obesity therapeutics is evolving rapidly, with compounds like GLP-1 receptor agonists demonstrating robust weight loss in both preclinical and clinical settings.[7][8] The comparative data presented in this guide highlights the varying degrees of efficacy observed with different mechanisms of action. For drug development professionals, this underscores the importance of selecting appropriate preclinical models and endpoints to effectively evaluate and differentiate novel anti-obesity candidates. Further head-to-head preclinical studies under standardized conditions would be invaluable for a more direct comparison of these promising compounds.
References
- 1. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Lu AA33810: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.regionh.dk [research.regionh.dk]
- 6. Tesofensine induces appetite suppression and weight loss with reversal of low forebrain dopamine levels in the diet-induced obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liraglutide pharmacotherapy reduces body weight and improves glycemic control in juvenile obese / hyperglycemic male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phentermine and topiramate for the management of obesity: a review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of L-152,804 for the Neuropeptide Y Y5 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-152,804's binding affinity and functional activity, validating its selectivity for the Neuropeptide Y (NPY) Y5 receptor over other NPY receptor subtypes. Experimental data is presented in a clear, comparative format, alongside detailed protocols for key assays and visualizations of the experimental workflow and the Y5 receptor signaling pathway.
Comparative Analysis of L-152,804 Selectivity
L-152,804 is a potent and selective non-peptide antagonist of the NPY Y5 receptor.[1] Its selectivity is demonstrated through its significantly higher binding affinity for the Y5 receptor compared to other NPY receptor subtypes, namely Y1, Y2, and Y4.
Binding Affinity Data
The binding affinity of L-152,804 has been determined using radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the compound. The inhibition constant (Ki) is a measure of the binding affinity; a lower Ki value indicates a higher affinity.
| Compound | Receptor Subtype | Species | Ki (nM) | Selectivity vs. hY5 |
| L-152,804 | hY5 | Human | 26 | - |
| rY5 | Rat | 31 | - | |
| hY1 | Human | >10,000 | >384-fold | |
| hY2 | Human | >10,000 | >384-fold | |
| hY4 | Human | >10,000 | >384-fold |
Data sourced from Kanatani et al., 2000.[2][3]
As the data indicates, L-152,804 exhibits a high affinity for the human and rat Y5 receptors, with Ki values of 26 nM and 31 nM, respectively.[2][3] In contrast, it shows no significant affinity for the human Y1, Y2, and Y4 receptors at concentrations up to 10,000 nM (10 µM).[2][3] This demonstrates a greater than 300-fold selectivity for the Y5 receptor over the other subtypes.[1]
Functional Antagonism Data
Functional assays measure the ability of a compound to inhibit the biological response triggered by an agonist. In the case of L-152,804, its antagonist activity at the human Y5 receptor was confirmed by its ability to inhibit the NPY-induced increase in intracellular calcium levels.
| Compound | Receptor | Assay | IC50 (nM) |
| L-152,804 | hY5 | Intracellular Ca2+ Mobilization | 210 |
Data sourced from Kanatani et al., 2000.[2][3]
The IC50 value of 210 nM in a functional assay further confirms that L-152,804 is a potent antagonist of the Y5 receptor.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of L-152,804 for NPY receptors expressed in cell membranes.
1. Membrane Preparation:
-
Culture cells (e.g., HEK293) stably expressing the human NPY receptor subtypes (Y1, Y2, Y4, or Y5).
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
A fixed concentration of a suitable radioligand (e.g., [125I]Peptide YY).
-
Increasing concentrations of the unlabeled competitor (L-152,804).
-
The cell membrane preparation.
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled NPY receptor ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve.
-
The IC50 value (the concentration of L-152,804 that displaces 50% of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol describes a functional assay to measure the antagonist activity of L-152,804 at the Y5 receptor.
1. Cell Preparation:
-
Culture cells (e.g., CHO or HEK293) stably expressing the human Y5 receptor.
-
Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
2. Dye Loading:
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
After incubation, wash the cells to remove any excess extracellular dye.
3. Compound Addition and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Add varying concentrations of the antagonist (L-152,804) to the wells and incubate for a predetermined time.
-
Add a fixed concentration of the NPY agonist (e.g., NPY) to stimulate the Y5 receptors.
-
Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
4. Data Analysis:
-
The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal.
-
The data is analyzed using non-linear regression to fit a dose-response curve, from which the IC50 value (the concentration of L-152,804 that inhibits 50% of the agonist response) is calculated.
Visualizations
Experimental Workflow for Selectivity Validation
Caption: Workflow for validating the selectivity of L-152,804.
NPY Y5 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NPY Y5 receptor.
References
A Comparative Analysis of L-152804 and Neuropeptide Y Y1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most abundant neuropeptides in the mammalian central nervous system. It plays a crucial role in regulating a wide array of physiological processes, including food intake, anxiety, and cardiovascular function. NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), with the Y1 and Y5 subtypes being significant targets for therapeutic intervention. This guide provides a detailed comparison of L-152804, a selective NPY Y5 receptor antagonist, and the class of NPY Y1 receptor antagonists, offering insights into their distinct and overlapping pharmacological profiles.
Mechanism of Action: Targeting Different NPY Receptor Subtypes
Both NPY Y1 and Y5 receptors are coupled to Gi/o proteins. Upon activation by NPY, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate intracellular calcium levels. Antagonists for these receptors work by competitively binding to the receptor, thereby blocking the downstream signaling initiated by NPY.
NPY Y1 Receptor Antagonists: These compounds selectively bind to the Y1 receptor, preventing NPY from exerting its effects, which are prominently associated with appetite stimulation and vasoconstriction.
L-152804 (NPY Y5 Receptor Antagonist): L-152804 is a potent, selective, non-peptide antagonist of the NPY Y5 receptor.[1] It effectively blocks the signaling cascade initiated by the activation of the Y5 receptor, which is also strongly implicated in the regulation of food intake.[2]
Pharmacological Profile: A Quantitative Comparison
The selectivity of an antagonist for its target receptor over other related receptors is a critical determinant of its therapeutic utility and potential side-effect profile. L-152804 demonstrates high selectivity for the Y5 receptor, while representative Y1 antagonists like BIBO3304 show potent and selective antagonism at the Y1 receptor.
| Compound | Target Receptor | Binding Affinity (Ki/IC50) | Selectivity |
| L-152804 | Human Y5 | Ki: 26 nM | >300-fold selective over human Y1, Y2, and Y4 receptors.[1] |
| Rat Y5 | Ki: 31 nM | No significant affinity for human Y1, Y2, and Y4 receptors at 10 µM.[1][2] | |
| Human Y5 (Functional) | IC50: 210 nM (for inhibition of NPY-induced Ca²⁺ increase) | ||
| BIBO3304 | Human Y1 | IC50: 0.38 nM | >1000-fold lower affinity for human Y2, Y4, and Y5 receptors. |
| Rat Y1 | IC50: 0.72 nM | >1000-fold lower affinity for rat Y4 and Y5 receptors. |
Comparative Effects on Major Physiological Processes
While both Y1 and Y5 receptors are implicated in similar physiological domains, their distinct roles can be elucidated by comparing the effects of their selective antagonists.
| Physiological Process | NPY Y1 Receptor Antagonists | L-152804 (Y5 Antagonist) |
| Food Intake & Body Weight | Potently inhibit NPY-induced and fasting-induced food intake. | Reduces food intake in diet-induced obese mice.[2] Inhibited food intake evoked by a Y4/Y5 agonist but not significantly by NPY itself in one study.[1] Had no effect on food intake in a study on alcohol self-administration.[3] |
| Anxiety | Blockade of Y1 receptors can have anxiolytic effects, as NPY's anxiolytic actions are partly mediated by Y1.[4][5] | The anxiolytic effects of NPY are mediated by both Y1 and Y5 receptors, suggesting that Y5 antagonists could also have anxiolytic properties.[6] Another selective Y5 antagonist, Lu AA33810, has shown anxiolytic-like effects.[7] |
| Cardiovascular Function | NPY, via Y1 receptors, is a potent vasoconstrictor. Y1 antagonists can attenuate increases in blood pressure. | The direct role of Y5 receptor antagonism in cardiovascular regulation is less established. |
Key Experimental Protocols
The characterization of compounds like L-152804 and NPY Y1 receptor antagonists relies on a suite of standardized in vitro and in vivo assays.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for its target receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the NPY receptor.
General Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the target NPY receptor subtype (e.g., HEK293 cells).
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Peptide YY) and varying concentrations of the unlabeled test compound (e.g., L-152804 or a Y1 antagonist).
-
Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures a compound's ability to antagonize the receptor-mediated increase in intracellular calcium.
Objective: To determine the functional potency (IC50) of an antagonist in blocking agonist-induced calcium signaling.
General Protocol:
-
Cell Culture: Plate cells expressing the target NPY receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the antagonist (e.g., L-152804) to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of an NPY receptor agonist (e.g., NPY) to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the agonist-induced fluorescence response against the antagonist concentration to determine the IC50 value.
In Vivo Food Intake Study
This assay assesses the effect of a compound on appetite and food consumption in a living organism.
Objective: To evaluate the anorectic potential of NPY receptor antagonists in rodent models.
General Protocol:
-
Animal Models: Use appropriate rodent models, such as satiated rats or diet-induced obese mice.
-
Acclimatization: Acclimatize the animals to the experimental conditions, including housing and diet.
-
Compound Administration: Administer the test compound (L-152804 or a Y1 antagonist) or vehicle via a suitable route (e.g., oral gavage, intraperitoneal injection, or intracerebroventricular injection).
-
Food Presentation: Provide a pre-weighed amount of food to the animals after compound administration.
-
Measurement: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: Compare the food intake between the treatment and vehicle control groups using appropriate statistical methods.
Conclusion
L-152804 and NPY Y1 receptor antagonists represent two distinct strategies for modulating the NPY system. While both target receptors are involved in the regulation of food intake and anxiety, the subtle differences in their pharmacological profiles and downstream effects highlight the complexity of NPY signaling. L-152804, with its high selectivity for the Y5 receptor, is a valuable tool for dissecting the specific roles of this receptor subtype. NPY Y1 receptor antagonists, on the other hand, target a receptor with a well-established role in both central and peripheral physiological processes, including cardiovascular regulation. The choice between targeting the Y1 or Y5 receptor, or potentially both, will depend on the specific therapeutic indication. Further research with these selective antagonists will continue to unravel the intricate functions of the NPY system and pave the way for novel therapeutic interventions.
References
- 1. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The neuropeptide-Y Y5 receptor antagonist L-152,804 decreases alcohol self-administration in inbred alcohol-preferring (iP) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NPY system in stress, anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like action of neuropeptide Y: mediation by Y1 receptors in amygdala, and dissociation from food intake effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential roles for neuropeptide Y Y1 and Y5 receptors in anxiety and sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Study Comparison of the NPY Y5 Receptor Antagonist L-152,804 for Researchers and Drug Development Professionals
An objective analysis of L-152,804's performance against alternative Neuropeptide Y5 receptor antagonists, supported by experimental data, detailed protocols, and pathway visualizations.
The Neuropeptide Y (NPY) Y5 receptor is a G-protein coupled receptor implicated in the regulation of energy homeostasis and other physiological processes. Its role in stimulating food intake has made it a target for the development of anti-obesity therapeutics. L-152,804 is a potent and selective non-peptide antagonist of the NPY Y5 receptor. This guide provides a comparative analysis of L-152,804 with other NPY Y5 receptor antagonists, focusing on their efficacy in preclinical models of obesity and alcohol dependence.
Comparative Efficacy of NPY Y5 Receptor Antagonists
The following tables summarize the in vitro binding affinities and in vivo efficacy of L-152,804 and its alternatives.
| Compound | Receptor Binding Affinity (Ki, nM) |
| Human Y5 | |
| L-152,804 | 26[1] |
| Velneperit (S-2367) | High affinity (specific Ki not stated in provided results) |
| CGP 71683 | - |
| Lu AA33810 | - |
| Compound | In Vivo Model | Key Findings |
| L-152,804 | Diet-Induced Obesity (Mice) | Selectively ameliorated body weight gain and adiposity; improved hyperinsulinemia.[2] |
| Alcohol Self-Administration (Rats) | Significantly reduced ethanol (B145695) intake at 3 and 10 mg/kg doses.[3] | |
| Velneperit (S-2367) | Diet-Induced Obesity (Mice) | Showed a significant decrease in body weight gain and food intake over 5 weeks.[4] |
| CGP 71683 | NPY-induced feeding (Zucker rats) | Blocked the increase in food intake produced by NPY. However, its effects may not be solely Y5 receptor-mediated due to off-target affinities.[5] |
| Lu AA33810 | NPY agonist-induced feeding (Rats) | Dose-dependent inhibition of feeding.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Diet-Induced Obesity Model
This model is commonly used to study the effects of anti-obesity compounds.
-
Animals: Male C57BL/6J mice are frequently used due to their susceptibility to diet-induced obesity.
-
Diet: A high-fat diet (HFD) with 45-60% of kilocalories derived from fat is administered for a period of several weeks to induce obesity. A control group is fed a standard chow diet.
-
Compound Administration: The NPY Y5 receptor antagonist or vehicle is typically administered orally (gavage) or intraperitoneally once daily.
-
Outcome Measures: Body weight, food intake, and body composition (e.g., fat mass) are monitored regularly. At the end of the study, plasma levels of metabolic markers such as insulin (B600854) and glucose can be measured.
Alcohol Self-Administration Models
These models are used to assess the reinforcing effects of alcohol and the potential of compounds to reduce alcohol consumption.
-
Animals: Inbred alcohol-preferring (iP) rats are often used.
-
Procedure: Rats are housed individually and given concurrent access to two bottles, one containing an ethanol solution (e.g., 10% v/v) and the other containing water.
-
Measurements: The volume of fluid consumed from each bottle is recorded daily to determine the amount of ethanol consumed (g/kg body weight) and the preference for ethanol over water.
-
Compound Administration: The test compound or vehicle is administered prior to the measurement period.
-
Animals: iP rats or other strains trained to self-administer alcohol.
-
Apparatus: Standard operant conditioning chambers equipped with levers and a liquid delivery system.
-
Procedure: Rats are trained to press a lever to receive a small amount of an ethanol solution as a reinforcer. A second, inactive lever is also present to control for non-specific increases in activity. The schedule of reinforcement can be varied (e.g., fixed ratio, progressive ratio) to assess different aspects of motivation.
-
Compound Administration: The antagonist or vehicle is administered before the operant session.
-
Outcome Measures: The primary measures are the number of lever presses on the active and inactive levers and the total amount of ethanol self-administered.
Visualizing the NPY Y5 Receptor Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of the NPY Y5 receptor and the workflows of the key experimental models.
References
- 1. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Fat Taste Receptor Agonists Curtail Progressive Weight Gain in Obese Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 4. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Lu AA33810: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of L-152804's Effects on Food Intake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapeutics to modulate food intake has led to the investigation of numerous molecular targets, including the Neuropeptide Y (NPY) Y5 receptor. L-152804 emerged as a potent and selective antagonist for this receptor, sparking interest in its potential as an appetite suppressant. However, the reproducibility of its effects on food intake has been a subject of scientific scrutiny. This guide provides a comparative analysis of L-152804's performance against other NPY Y5 receptor antagonists, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Data Presentation: Quantitative Comparison of NPY Y5 Receptor Antagonists on Food Intake
The following tables summarize the quantitative data from key preclinical studies investigating the effects of L-152804 and other NPY Y5 receptor antagonists on food intake in rodent models.
| Compound | Animal Model | Administration Route & Dose | Orexigenic Stimulus | Change in Food Intake | Reference |
| L-152804 | Satiated SD Rats | Intracerebroventricular (30 µg) | Bovine Pancreatic Peptide (bPP, 5 µg, i.c.v.) | Significant inhibition | [1][2] |
| L-152804 | Satiated SD Rats | Oral (10 mg/kg) | Bovine Pancreatic Peptide (bPP, 5 µg, i.c.v.) | Significant inhibition | [1][2] |
| L-152804 | Satiated SD Rats | Intracerebroventricular or Oral | Neuropeptide Y (NPY, 5 µg, i.c.v.) | No significant inhibition | [1][2] |
| L-152804 | Rodents | Not specified | Spontaneous | No effect on spontaneous caloric intake | [2] |
| CGP 71683A | Lean Satiated Rats | Intraperitoneal (10 mg/kg) | Neuropeptide Y (NPY, i.c.v.) | ~50% inhibition of NPY-induced food intake | [3] |
| CGP 71683A | Lean Rats | Intraperitoneal (1-10 mg/kg) | Nocturnal / Fasting-induced | Dose-dependent decrease | [4] |
| CGP 71683A | Obese Zucker fa/fa Rats | Intracerebroventricular (>15 nmol/kg) | Neuropeptide Y (NPY, 3.4 nmol/kg, i.c.v.) | Blockade of NPY-induced increase in food intake | [5] |
| MK-0557 | Obese Individuals | Oral (1 mg/day for 52 weeks) | - | 1.1 kg placebo-subtracted weight loss (not clinically meaningful) | |
| Velneperit (S-2367) | Obese Subjects | Oral (800 mg/day with reduced calorie diet) | - | 3.8 kg weight loss vs 0.8 kg for placebo after 54 weeks | [6] |
Experimental Protocols
General Protocol for Rodent Food Intake Studies
This section outlines a typical experimental workflow for assessing the effect of a compound on food intake in rodents.
References
- 1. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ispub.com [ispub.com]
- 4. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shionogi.com [shionogi.com]
L-152804 vs. Genetic Knockout of the NPY Y5 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the pharmacological antagonism of the Neuropeptide Y (NPY) Y5 receptor by the selective antagonist L-152804 and the genetic knockout of the Y5 receptor in murine models. By examining the experimental data from studies utilizing both approaches, this document aims to offer a comprehensive understanding of the role of the Y5 receptor in various physiological processes and the nuances between acute pharmacological blockade and chronic genetic ablation.
Introduction to NPY Y5 Receptor Modulation
The Neuropeptide Y (NPY) system is a critical regulator of numerous physiological functions, including appetite, anxiety, and energy homeostasis.[1][2] The Y5 receptor subtype is a G-protein coupled receptor that has been a significant focus of research, particularly as a potential therapeutic target for obesity and other metabolic disorders.[3][4] Two primary methods are employed to investigate the function of the Y5 receptor: pharmacological antagonism with selective compounds like L-152804 and genetic modification through receptor knockout. While both approaches aim to elucidate the receptor's role, they can yield distinct and sometimes contrasting results due to the differences between acute, transient blockade and permanent, developmental absence of the receptor.
Comparative Data Summary
The following tables summarize the key quantitative data from studies on L-152804 and NPY Y5 receptor knockout mice, focusing on receptor binding, feeding behavior, body weight regulation, and anxiety.
Table 1: Pharmacological Profile of L-152804
| Parameter | Species | Value | Reference |
| Ki (hY5) | Human | 26 nM | [5][6] |
| Ki (rY5) | Rat | 31 nM | [5][6] |
| IC50 (NPY-induced Ca2+ increase) | Human Y5 | 210 nM | [5][6] |
| Selectivity | >300-fold over hY1, hY2, hY4 | - |
Table 2: Effects on Feeding Behavior
| Condition | L-152804 Administration | NPY Y5 Receptor Knockout | Reference |
| NPY-induced Feeding | No significant inhibition | Reduced response | [5][6][7] |
| bPP-induced Feeding | Significant inhibition (oral, 10 mg/kg) | - | [5][6] |
| Fasting-induced Refeeding | - | Increased food intake | [8] |
| Diet-Induced Obesity (DIO) | Ameliorates body weight gain and adiposity | Mild late-onset obesity | [3][9] |
Table 3: Effects on Body Weight and Metabolism
| Condition | L-152804 Administration | NPY Y5 Receptor Knockout | Reference |
| Lean Mice (Regular Diet) | No effect on body weight | Normal body weight, mild late-onset obesity | [3][9] |
| Leptin-deficient (ob/ob) Mice | No effect on body weight | - | [3] |
| Hyperinsulinemia (in DIO) | Improves | - | [3] |
Table 4: Effects on Anxiety and Seizure Susceptibility
| Test | L-152804 Administration | NPY Y5 Receptor Knockout | Reference |
| Anxiety-like Behavior | Anxiolytic effects | Anxiogenic-like phenotype may be present | [1][10] |
| Seizure Susceptibility | - | Enhanced sensitivity to kainate-induced seizures | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
Feeding Behavior Assessment in Mice
Objective: To measure the effect of L-152804 or Y5 receptor knockout on food intake.
Materials:
-
Standard mouse cages
-
Food hoppers and pre-weighed standard chow or high-fat diet
-
Water bottles
-
Animal scale
-
L-152804 solution for administration (e.g., in a suitable vehicle)
Protocol:
-
Habituation: Single-house mice for at least 2 days before the experiment to allow for acclimatization and accurate food intake measurement.[11]
-
Fasting (Optional): For studies on refeeding, fast the mice for a predetermined period (e.g., 18-24 hours) with free access to water.[11][12]
-
Drug Administration (for L-152804 studies): Administer L-152804 or vehicle control via the desired route (e.g., oral gavage) at a specified time before food presentation.
-
Food Presentation: Introduce a pre-weighed amount of food into the cages.
-
Measurement: Record food intake by weighing the remaining food at several time points (e.g., 1, 2, 4, 6, and 24 hours).[11] Account for any spillage.
-
Data Analysis: Calculate the cumulative food intake at each time point and compare between treatment groups or genotypes.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior in mice treated with L-152804 or in Y5 receptor knockout mice.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, raised from the floor)[13][14]
-
Video camera and tracking software (e.g., ANY-maze)[13]
-
Dimly lit, quiet testing room
Protocol:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration (for L-152804 studies): Administer L-152804 or vehicle at a specified time before the test.
-
Test Procedure: Place the mouse in the center of the maze, facing an open arm.[15]
-
Exploration: Allow the mouse to freely explore the maze for a 5-minute period.[13][16]
-
Recording: Record the session using a video camera positioned above the maze.
-
Data Analysis: Use tracking software to analyze the time spent in the open and closed arms, and the number of entries into each arm.[13][14] An increase in the time spent and entries into the open arms is indicative of anxiolytic-like effects.
Seizure Susceptibility Testing
Objective: To determine if the genetic knockout of the Y5 receptor alters the threshold or severity of induced seizures.
Materials:
-
Chemoconvulsant agent (e.g., Kainic acid, Pentylenetetrazol - PTZ)[17][18]
-
Observation chamber
-
Syringes for injection
-
Timer
-
Seizure scoring scale (e.g., Racine scale)[18]
Protocol:
-
Animal Preparation: Weigh the mice to determine the correct dose of the chemoconvulsant.
-
Drug Administration: Administer the chemoconvulsant via the appropriate route (e.g., intraperitoneal injection for PTZ, intrahippocampal for kainic acid).[17][18]
-
Observation: Immediately place the mouse in the observation chamber and start the timer.
-
Seizure Scoring: Observe the mouse for a set period (e.g., 20-30 minutes) and score the seizure severity based on behavioral manifestations (e.g., freezing, head nodding, forelimb clonus, tonic-clonic seizures) using a standardized scale.[18]
-
Latency Measurement: Record the latency to the first sign of a seizure.
-
Data Analysis: Compare the seizure scores, latencies, and incidence of severe seizures between the Y5 knockout and wild-type control mice.
Discussion and Conclusion
The comparison between the effects of L-152804 and NPY Y5 receptor knockout reveals both consistencies and discrepancies, highlighting the complexities of the NPY system.
Feeding and Body Weight: L-152804 effectively reduces food intake induced by a Y4/Y5 agonist and ameliorates diet-induced obesity, suggesting a role for the Y5 receptor in mediating hyperphagia under conditions of dietary excess.[3][5] In contrast, Y5 knockout mice exhibit a more complex phenotype, with some studies reporting normal or even increased food intake and a mild late-onset obesity.[8][9] This suggests that developmental compensation may occur in the knockout animals, potentially involving other NPY receptors or different signaling pathways that regulate energy balance.[19] The observation that Y1 and Y5 double knockout mice show hypophagia further supports the idea of receptor redundancy.[20]
Anxiety: Studies with Y5 receptor agonists suggest an anxiolytic role for this receptor.[21] However, NPY knockout mice have been reported to have an anxiogenic-like phenotype, suggesting the overall tone of NPY signaling is anxiolytic.[1] The data on Y5 knockout mice is less clear, with some suggestion of an anxiety-like phenotype, which contrasts with the anxiolytic effects reported for some Y5 antagonists.[1][10]
Seizure Susceptibility: A notable finding in Y5 receptor knockout mice is their enhanced sensitivity to kainate-induced seizures, indicating a potential neuroprotective role for the Y5 receptor.[9] This aspect has not been extensively explored with L-152804.
References
- 1. Behavioral characterization of neuropeptide Y knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skeletal Phenotype of the Neuropeptide Y knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Feeding behavior and gene expression of appetite-related neuropeptides in mice lacking for neuropeptide Y Y5 receptor subclass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropeptide Y (NPY) Y5 Receptor Knock-out (Y5R KO) Mice - University of Washington [els2.comotion.uw.edu]
- 10. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Food intake behavior protocol [protocols.io]
- 12. Assessment of feeding behavior in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 16. researchgate.net [researchgate.net]
- 17. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Visual detection of seizures in mice using supervised machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. Y1 and Y5 receptors are both required for the regulation of food intake and energy homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Differential roles for neuropeptide Y Y1 and Y5 receptors in anxiety and sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of L-152,804's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-152,804, a selective Neuropeptide Y (NPY) Y5 receptor antagonist, with other relevant compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.
L-152,804 has been identified as a potent and orally active non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor, a key target in the regulation of food intake.[1][2] In vivo studies have been crucial in validating its mechanism of action and therapeutic potential. This guide delves into the experimental evidence supporting L-152,804's effects and compares it with other NPY Y5 receptor antagonists.
Comparative Analysis of NPY Y5 Receptor Antagonists
The following tables summarize the in vivo efficacy of L-152,804 and other notable NPY Y5 receptor antagonists. The data is compiled from various studies and presented to facilitate a comparative understanding of their potency and effects on food intake.
| Compound | Species | Administration Route | Dose | Agonist | Observed Effect on Food Intake | Reference |
| L-152,804 | Rat (Satiated SD) | Intracerebroventricular (i.c.v.) | 30 µg | Bovine Pancreatic Peptide (bPP) | Significantly inhibited bPP-evoked food intake.[1][2] | [1][2] |
| L-152,804 | Rat (Satiated SD) | Oral | 10 mg/kg | Bovine Pancreatic Peptide (bPP) | Significantly inhibited bPP-evoked food intake.[1][2] | [1][2] |
| CGP-71683A | Rat (Satiated lean) | Intraperitoneal (i.p.) | 10 mg/kg | Neuropeptide Y (NPY) | Inhibited NPY-induced food intake by 50%.[3] | [3] |
| CGP-71683A | Rat | Intraperitoneal (i.p.) | 1-10 mg/kg | Nocturnal/Fasting | Dose-dependently decreased food intake.[4] | [4] |
| S-234462 | Mouse (DIO) | Not Specified | Not Specified | High-Fat Diet | Significantly decreased food intake and body weight gain over 5 weeks compared to S-2367.[5] | [5] |
| MK-0557 | Human (Obese) | Oral | 1 mg/day | Very-Low-Calorie Diet (VLCD) | Showed a statistically significant but small effect on reducing weight regain after VLCD.[6] | [6] |
Note: Direct comparison of the compounds is challenging due to variations in experimental models (species, agonist used, feeding state) and administration routes. DIO refers to Diet-Induced Obese.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key in vivo experiments cited in the evaluation of L-152,804 and similar compounds.
Intracerebroventricular (i.c.v.) Injection in Rats
This protocol outlines the procedure for delivering compounds directly into the cerebral ventricles of rats, a common method for assessing the central effects of drugs.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., pentobarbital, isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Injection cannula
-
Microsyringe pump
-
Dental cement
-
Experimental compound (e.g., L-152,804) and vehicle
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame.
-
Cannula Implantation: Following a midline scalp incision, drill a small hole in the skull at the desired coordinates for the lateral ventricle.
-
Slowly lower a guide cannula to the target depth and secure it to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Allow the animal to recover for several days post-surgery.
-
Injection: On the day of the experiment, gently restrain the rat and replace the dummy cannula with an injection cannula connected to a microsyringe.
-
Infuse the experimental compound or vehicle at a slow, controlled rate.
-
After infusion, leave the injection cannula in place for a short period to allow for diffusion before replacing it with the dummy cannula.
-
Monitor the animal for behavioral changes and measure food intake at specified time points.
Oral Gavage in Rats
Oral gavage is a standard method for the oral administration of a precise dose of a compound.
Materials:
-
Appropriately sized gavage needle (feeding needle) with a ball-tip
-
Syringe
-
Experimental compound suspension or solution
Procedure:
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and body.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is passed.
-
Verification of Placement: Ensure the needle has entered the esophagus and not the trachea. There should be no resistance during insertion.
-
Compound Administration: Slowly administer the compound solution from the syringe.
-
Needle Removal: Gently withdraw the gavage needle along the same path of insertion.
-
Post-Procedure Monitoring: Observe the animal for any signs of distress or adverse reactions.
Visualizing the Mechanism of Action
Diagrams are provided below to illustrate the signaling pathway of the NPY Y5 receptor and the experimental workflow for in vivo validation.
References
- 1. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ispub.com [ispub.com]
- 4. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of NPY5R antagonist MK-0557 on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of L-152804's impact on different metabolic parameters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Neuropeptide Y (NPY) Y5 receptor antagonist, L-152804, and its effects on key metabolic parameters. The performance of L-152804 is compared with other metabolic regulators, including an NPY Y1 receptor antagonist (BIBO3304/BIBP-3226) and a ghrelin receptor antagonist ([D-Lys-3]-GHRP-6). This objective comparison is supported by experimental data to aid researchers in their evaluation of these compounds for metabolic disease research.
I. Comparative Effects on Glucose Metabolism
Neuropeptide Y, acting through its Y5 receptor, has been shown to inhibit insulin-stimulated glucose uptake in adipocytes. L-152804 effectively reverses this inhibition, highlighting its potential to improve glucose homeostasis in conditions of elevated NPY.
Data Presentation: Glucose Uptake in 3T3-L1 Adipocytes
The following table summarizes the comparative effects of L-152804 and the NPY Y1 receptor antagonist, BIBP-3226, on insulin-stimulated 2-deoxy-D-[³H]glucose (2-[³H]DG) uptake in 3T3-L1 adipocytes treated with NPY.
| Treatment Group | 2-[³H]DG Uptake (cpm/mg protein) | Percentage of Insulin-Stimulated Uptake (%) |
| Basal | 1500 ± 150 | - |
| Insulin (B600854) (100 nM) | 4500 ± 300 | 100 |
| NPY (100 nM) + Insulin | 2500 ± 200 | 55.6 |
| NPY + Insulin + L-152804 (1 µM) | 4200 ± 250 | 93.3 |
| NPY + Insulin + BIBP-3226 (1 µM) | 2600 ± 180 | 57.8 |
Data are presented as means ± SEM.[1]
Interpretation: The data indicates that NPY significantly inhibits insulin-stimulated glucose uptake in 3T3-L1 adipocytes.[1] L-152804, a selective NPY Y5 receptor antagonist, almost completely reverses this inhibition.[1] In contrast, the NPY Y1 receptor antagonist BIBP-3226 shows no significant effect, demonstrating the primary role of the Y5 receptor in mediating NPY's inhibitory effect on glucose uptake in this cell model.[1]
II. Comparative Effects on Lipid Metabolism
The NPY system is also implicated in the regulation of lipid metabolism, including lipolysis and lipid accumulation.
Data Presentation: Lipid Accumulation in 3T3-L1 Adipocytes
The following table illustrates the effects of NPY and the Y5 receptor antagonist on lipid accumulation in differentiating 3T3-L1 adipocytes, as measured by Oil Red O staining.
| Treatment Group | Lipid Accumulation (OD at 520 nm) | Percentage of Control (%) |
| Control (Differentiation Media) | 0.8 ± 0.05 | 100 |
| NPY (100 nM) | 1.2 ± 0.08 | 150 |
| NPY + Y5 Antagonist | 0.85 ± 0.06 | 106.3 |
Data are presented as means ± SEM.[2]
Interpretation: NPY promotes lipid accumulation in differentiating adipocytes.[2] This effect is attenuated by the presence of a Y5 receptor antagonist, suggesting that the Y5 receptor is involved in the adipogenic effects of NPY.[2] Studies have shown that activation of the Y5 receptor can lead to lipid accumulation through pathways involving Protein Kinase C (PKC) and Phospholipase C (PLC).[2]
III. Experimental Protocols
2-Deoxy-D-[³H]Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol is adapted from a study investigating the effects of NPY on glucose uptake in 3T3-L1 adipocytes.[1]
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and differentiated into mature adipocytes using a standard differentiation cocktail containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin.
-
Pre-treatment: Differentiated adipocytes are pre-treated with the respective antagonists (L-152804 or BIBP-3226) for 8 hours.
-
NPY and Insulin Stimulation: Cells are then treated with 100 nM NPY for 12 hours, followed by stimulation with 100 nM insulin for 20 minutes in Krebs-Ringer-HEPES (KRH) buffer.
-
Glucose Uptake Measurement: Glucose uptake is initiated by adding 0.1 mM 2-deoxy-D-glucose and 0.5 µCi/ml 2-[³H]DG for 10 minutes.
-
Lysis and Scintillation Counting: The reaction is stopped, and cells are lysed. The radioactivity of the cell lysates is measured using a scintillation counter to determine the amount of 2-[³H]DG taken up by the cells.
Lipolysis Assay (Glycerol Release)
This is a general protocol for measuring lipolysis in adipocytes.
-
Cell Culture and Differentiation: 3T3-L1 cells are differentiated into mature adipocytes.
-
Starvation: Differentiated adipocytes are serum-starved for 2 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Treatment: Cells are treated with the respective compounds (e.g., L-152804, isoproterenol (B85558) as a positive control) in KRH buffer supplemented with 2% BSA.
-
Incubation: Cells are incubated for a defined period (e.g., 1-3 hours) at 37°C.
-
Glycerol (B35011) Measurement: The supernatant is collected, and the glycerol concentration is determined using a commercial glycerol assay kit. The amount of glycerol released is normalized to the total protein content of the cells.
Adipokine Secretion Assay (ELISA)
This is a general protocol for measuring the secretion of adiponectin and leptin.
-
Cell Culture and Differentiation: 3T3-L1 cells are differentiated into mature adipocytes.
-
Treatment: Differentiated adipocytes are incubated with the test compounds in serum-free medium for a specified duration (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA: The concentrations of adiponectin and leptin in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway of NPY Y5 Receptor in Adipocytes
References
A Head-to-Head Comparison of L-152,804 and Other Non-Peptide NPY Y5 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to a Class of Promising Therapeutic Compounds
The Neuropeptide Y (NPY) Y5 receptor is a well-established target in the pharmacological treatment of obesity and related metabolic disorders. Its role in regulating food intake and energy homeostasis has led to the development of numerous non-peptide antagonists. Among these, L-152,804 has been a significant research compound. This guide provides a head-to-head comparison of L-152,804 with other notable Y5 receptor antagonists, including FMS586, MK-0557, and SCH 500946, supported by available experimental data.
Quantitative Performance Comparison
The following tables summarize the in vitro binding affinity and functional antagonism of L-152,804 and similar compounds for the human NPY Y5 receptor. It is important to note that direct head-to-head studies under identical experimental conditions are limited. Therefore, the data presented here is compiled from various sources and should be interpreted with consideration for potential inter-assay variability.
Table 1: In Vitro Receptor Binding Affinity (Ki) and Functional Antagonism (IC50) of NPY Y5 Receptor Antagonists
| Compound | Ki (nM) for human Y5 Receptor | IC50 (nM) for human Y5 Receptor | Selectivity Profile |
| L-152,804 | 26[1] | 210 (inhibition of NPY-induced Ca2+ increase)[1] | >300-fold selective over hY1, hY2, and hY4 receptors.[1] |
| FMS586 | Not explicitly found as Ki, but IC50 for binding is 4.3 ± 0.4[2] | Not explicitly found for Ca2+ inhibition, but antagonistic in cAMP assays.[2] | Highly selective for Y5 over Y1 and Y2.[2] |
| MK-0557 | Data not available in a directly comparable format. | Data not available in a directly comparable format. | Potent and highly selective Y5R antagonist.[3] |
| SCH 500946 | Data not available in a directly comparable format. | Data not available in a directly comparable format. | Data not available. |
Note: The lack of directly comparable Ki and IC50 values for all compounds in a single study highlights a gap in the current literature and underscores the need for direct comparative studies.
In Vivo Efficacy in Animal Models
The ultimate test for these compounds lies in their ability to modulate physiological responses in living organisms. The primary in vivo endpoint for NPY Y5 receptor antagonists is the reduction of food intake and subsequent impact on body weight in models of obesity.
Table 2: In Vivo Effects of NPY Y5 Receptor Antagonists on Food Intake
| Compound | Animal Model | Dosing | Effect on Food Intake |
| L-152,804 | Satiated Sprague-Dawley rats | 10 mg/kg (oral) or 30 µg (i.c.v.) | Significantly inhibited food intake evoked by a Y4/Y5 agonist (bPP).[1] |
| FMS586 | Satiated rats | 25-100 mg/kg | Clearly inhibited NPY and Y5-selective agonist-induced feeding.[2] |
| MK-0557 | Diet-induced obese mice | 30 mg/kg/day (oral) for 7 days | Suppressed body weight gain and adiposity, accompanied by a reduction in feeding behavior.[4] |
| SCH 500946 | Data not available. | Data not available. | Data not available. |
While these compounds have shown efficacy in preclinical models, the translation to clinical success has been challenging. Notably, MK-0557, despite its potency and selectivity, only produced modest weight loss in a 52-week human clinical trial, suggesting that targeting the NPY Y5 receptor alone may not be sufficient for robust anti-obesity effects in humans.[3][5]
Experimental Protocols
To aid in the replication and further investigation of these compounds, detailed methodologies for key experiments are provided below.
NPY Y5 Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the NPY Y5 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human NPY Y5 receptor.
-
Radioligand: [¹²⁵I]-Peptide YY (PYY) or a similar high-affinity Y5 receptor radioligand.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Test compounds (e.g., L-152,804) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled NPY Y5 receptor agonist or antagonist.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound in the binding buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value of the test compound by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by NPY Y5 receptor activation.
Materials:
-
Cells stably co-expressing the human NPY Y5 receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gαq).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
NPY Y5 receptor agonist (e.g., NPY).
-
Test compound (e.g., L-152,804) at various concentrations.
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound to the cells and incubate for a specified period.
-
Stimulate the cells with a fixed concentration of the NPY Y5 receptor agonist.
-
Measure the change in fluorescence intensity over time using a FLIPR or fluorescence microscope.
-
The antagonistic activity of the test compound is determined by its ability to inhibit the agonist-induced increase in fluorescence.
-
Calculate the IC50 value of the test compound from the concentration-response curve.
In Vivo Food Intake Measurement in Rodent Models of Obesity
This protocol describes a method to assess the effect of a test compound on food intake in a diet-induced obesity (DIO) mouse model.
Materials:
-
Male C57BL/6J mice (a strain susceptible to DIO).
-
High-fat diet (HFD; e.g., 45-60% kcal from fat).
-
Standard chow diet.
-
Test compound (e.g., L-152,804) formulated for oral administration.
-
Vehicle control.
-
Metabolic cages for individual housing and automated food intake monitoring.
Procedure:
-
Induce obesity in mice by feeding them an HFD for a specified period (e.g., 8-12 weeks). A control group is maintained on a standard chow diet.
-
Acclimate the DIO mice to individual housing in metabolic cages.
-
Administer the test compound or vehicle to the mice via oral gavage at a specific time of day (e.g., before the dark cycle when rodents are most active and feed).
-
Monitor food intake continuously using the automated system for a set period (e.g., 24 hours).
-
Body weight should be measured daily.
-
Analyze the data to determine the effect of the compound on cumulative food intake and body weight change compared to the vehicle-treated group.
Visualizing the Pathway and Experimental Workflow
To further clarify the mechanisms and processes involved, the following diagrams illustrate the NPY Y5 receptor signaling pathway and a typical workflow for the screening of NPY Y5 receptor antagonists.
Caption: NPY Y5 Receptor Signaling Pathway.
Caption: Workflow for NPY Y5 Antagonist Screening.
References
- 1. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization and feeding-suppressive property of FMS586 [3-(5,6,7,8-tetrahydro-9-isopropyl-carbazol-3-yl)-1-methyl-1-(2-pyridin-4-yl-ethyl)-urea hydrochloride], a novel, selective, and orally active antagonist for neuropeptide Y Y5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for L 152804: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe handling and disposal of L 152804, a potent and selective non-peptide neuropeptide Y Y5 receptor antagonist. Adherence to these procedures is crucial to mitigate risks to personnel and the environment.
Immediate Safety and Logistical Information
This compound, with the chemical name 5,5-Dimethyl-2-(2,3,4,9-tetrahydro-3,3-dimethyl-1-oxo-1H-xanthen-9-yl)-1,3-cyclohexanedione, is classified as acutely toxic if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent disposal protocols must be followed.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Disposal Plan
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
Step-by-Step Disposal Procedure:
-
Waste Segregation: All waste contaminated with this compound, including unused solid compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated from other laboratory waste streams.
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, leak-proof container designated for hazardous chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste management plan.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated sharps container.
-
-
Labeling: All waste containers must be accurately labeled with the full chemical name "this compound" or "5,5-Dimethyl-2-(2,3,4,9-tetrahydro-3,3-dimethyl-1-oxo-1H-xanthen-9-yl)-1,3-cyclohexanedione", the concentration (if in solution), and the appropriate hazard symbols (e.g., "Toxic," "Dangerous for the Environment").
-
Storage: Store waste containers in a designated, secure area away from incompatible materials, heat, and sources of ignition. Ensure containers are tightly sealed to prevent leaks or spills.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
For quick reference, the key identifiers and hazard classifications for this compound are summarized in the table below.
| Property | Value |
| Chemical Name | 5,5-Dimethyl-2-(2,3,4,9-tetrahydro-3,3-dimethyl-1-oxo-1H-xanthen-9-yl)-1,3-cyclohexanedione |
| CAS Number | 6508-43-6 |
| Molecular Formula | C₂₃H₂₆O₄ |
| Molecular Weight | 366.45 g/mol |
| Hazard Classifications | Acute Toxicity, Oral (Category 3), Aquatic Hazard (Acute, Category 1), Aquatic Hazard (Chronic, Category 1)[1] |
Experimental Protocols
While specific experimental protocols involving this compound are beyond the scope of this disposal guide, any procedure generating waste containing this compound must incorporate the disposal plan outlined above. Researchers should consult the Safety Data Sheet (SDS) for this compound for detailed information on its properties and safe handling procedures before commencing any experiment.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.
References
Personal protective equipment for handling L 152804
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of L-152804, a selective neuropeptide Y Y5 receptor antagonist.
This document provides immediate, essential safety protocols and logistical plans for the laboratory use of L-152804. Adherence to these guidelines is critical to ensure personal safety and environmental protection.
Hazard Identification and Classification
L-152804 is classified as a hazardous substance. Below is a summary of its hazard classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
Signal Word: Danger
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling L-152804 to minimize exposure and ensure safety.
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves prior to use and dispose of them properly after handling the substance. |
| Skin and Body Protection | Impervious clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used. |
Safe Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of L-152804 and ensuring a safe laboratory environment.
Handling:
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin, eyes, and clothing.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is between 2°C and 8°C.
-
Keep away from direct sunlight and sources of ignition.
First Aid Measures
In the event of exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Spill and Disposal Procedures
In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment. Absorb the spill with an inert material and place it in a suitable container for disposal.
The disposal of L-152804 and its contaminated materials must be handled as hazardous waste.
Caption: Logical workflow for the safe handling of spills and the disposal of L-152804.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₆O₄ |
| Molecular Weight | 366.45 g/mol |
| Appearance | White to beige powder |
| Purity | ≥98% (HPLC) |
| Solubility | DMSO: 5 mg/mL (warmed) |
Toxicological Information
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
